Dihydroresveratrol 3-O-glucoside
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYAXWBDOODSNF-OUUBHVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Dihydroresveratrol 3-O-glucoside: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring phenolic compound and a significant metabolite of resveratrol (B1683913).[1][2] As the glycosylated form of dihydroresveratrol, it is part of a class of compounds that have garnered considerable scientific interest for their potential therapeutic properties. Dihydroresveratrol, the aglycone, is produced in the gastrointestinal tract through the hydrogenation of resveratrol by gut microbiota, and it has demonstrated potent anti-inflammatory and antioxidant activities, in some cases exceeding those of its parent compound.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Dihydroresveratrol 3-O-glucoside and its aglycone, with a focus on the underlying signaling pathways and experimental methodologies.
Chemical Structure and Properties
This compound, also known as 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside, is characterized by a dihydrostilbenoid core linked to a glucose moiety.[5] This glycosylation can influence the compound's solubility, stability, and bioavailability.[6]
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 100432-87-9 | [7],[8],[9],[10],[11] |
| Molecular Formula | C₂₀H₂₄O₈ | [12],[5],[9],[11] |
| Molecular Weight | 392.40 g/mol | [12],[5],[9],[11] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [7],[12] |
| Synonyms | 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside | [5] |
| Appearance | White to off-white solid/powder | [9],[13] |
| Purity | >98% (Commercially available) | [7],[9],[14] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7],[9],[11] |
| Natural Sources | Broussonetia papyrifera, rhizomes of Polygonum cuspidatum | [5],[9],[11] |
Biological Activity and Signaling Pathways
While research on the glycoside form is ongoing, the biological activities of its aglycone, dihydroresveratrol, are well-documented. Dihydroresveratrol is a primary metabolite of resveratrol and has been shown to possess significant anti-inflammatory and antioxidant properties.[3][15]
Anti-Inflammatory Effects
Dihydroresveratrol mediates its anti-inflammatory effects through several key signaling pathways.
-
Aryl Hydrocarbon Receptor (AHR) Pathway: Dihydroresveratrol is a potent activator of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that regulates immune responses.[3] Upon activation, AHR translocates to the nucleus, dimerizes with ARNT (AHR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcription of target genes like Cytochrome P450 1A1 (CYP1A1) and contributes to the suppression of inflammatory responses.[3] In studies on DSS-induced colitis in mice, an increased ratio of dihydroresveratrol to resveratrol was linked to AHR activation and an enhanced anti-inflammatory effect, marked by reduced levels of proinflammatory cytokines IL-1β and IL-6.[3][4]
Caption: Dihydroresveratrol (DHR) activation of the AHR pathway.
-
NLRP3 Inflammasome Inhibition: Dihydroresveratrol has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses.[3]
-
TLR4-mediated NF-κB Pathway: Dihydroresveratrol can downregulate the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway, which is critical for the production of inflammatory mediators like nitric oxide (NO).[1][16]
Antioxidant Effects
Dihydroresveratrol exerts its antioxidant effects by modulating key cellular pathways that combat oxidative stress.[15]
-
AMPK/SIRT1/Nrf2 Pathway: Dihydroresveratrol activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[15][16][17] This activation cascade leads to the translocation of Nuclear factor-erythroid-2-related factor 2 (Nrf2) to the nucleus.[15][18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), triggering the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase (GPX).[15][18]
Caption: Dihydroresveratrol antioxidant signaling pathway.
Experimental Protocols
This section details methodologies for the isolation and biological evaluation of this compound and its aglycone.
Isolation and Purification
-
Protocol 1: Semi-preparative Isolation from Human Urine This method was developed for isolating major resveratrol metabolites after oral supplementation.[19][20]
-
Sample Collection & Pre-treatment: Collect urine (e.g., 6L) from subjects after oral intake of a trans-resveratrol-containing supplement.[19]
-
Solid-Phase Extraction (SPE): Perform SPE on the collected urine to obtain a residue containing the metabolites.[19]
-
Chromatography:
-
Semi-Preparative HPLC: Purify the target crude fraction using semi-preparative reversed-phase HPLC. A gradient of trifluoroacetic acid in water (pH 2.5)/acetonitrile is effective for this separation.[19]
-
Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic and spectrometric methods such as 1D and 2D NMR, UV, and LC-MS.[19][20]
-
In Vitro Biological Assays
-
Protocol 2: Nitric Oxide (NO) Production Assay (Anti-inflammatory) This assay measures the inhibition of the inflammatory mediator nitric oxide in macrophages.[1][16]
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of dihydroresveratrol for 1-2 hours.[16]
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).[16]
-
Sample Collection: After 24 hours, collect the cell culture supernatant.[16]
-
Quantification: Measure the nitrite (B80452) concentration (a stable product of NO) in the supernatant using the Griess reagent.[16]
-
-
Protocol 3: Western Blot for Protein Expression This protocol is used to quantify the expression of key proteins in signaling pathways.[16][18]
-
Cell Treatment: Treat cells (e.g., HepG2) with the test compound (dihydroresveratrol) for the desired time, with or without an oxidative stimulus (e.g., H₂O₂).[18]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AMPK, total AMPK).[18]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
Generalized Experimental Workflow
The evaluation of this compound or its aglycone typically follows a multi-step process from initial screening to in vivo validation.
Caption: Generalized workflow for evaluating biological activity.
Conclusion and Future Perspectives
This compound is a key metabolite of resveratrol with significant therapeutic potential stemming from the potent biological activities of its aglycone, dihydroresveratrol. The anti-inflammatory and antioxidant effects are mediated through well-defined signaling pathways, including the AHR, AMPK/SIRT1, and Nrf2 pathways.[3][15] The data presented herein provide a solid foundation for researchers and drug development professionals. Future investigations should focus on the specific pharmacokinetic profile of the glycoside form, its direct biological activities prior to deglycosylation, and its potential synergistic effects with other compounds in preclinical and clinical settings. The detailed protocols provided in this guide can facilitate these future research endeavors.
References
- 1. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 2. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | 100432-87-9 [chemicalbook.com]
- 9. This compound | CAS 100432-87-9 | ScreenLib [screenlib.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | CAS:100432-87-9 | Manufacturer ChemFaces [chemfaces.com]
- 12. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. molnova.cn [molnova.cn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Dihydroresveratrol 3-O-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the stilbenoid dihydroresveratrol, is a naturally occurring polyphenol found in select plant species. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. While research on the glucoside form is emerging, the bioactivity of its aglycone, dihydroresveratrol, offers significant insights into its potential therapeutic applications. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of Dihydroresveratrol 3-O-glucoside
This compound has been identified in a limited number of plant species. The primary documented sources include:
-
Polygonum cuspidatum (Japanese Knotweed): The rhizomes of this plant are a well-known source of resveratrol (B1683913) and its glucosides. This compound is also present, alongside other stilbenoid compounds.[1]
-
Broussonetia papyrifera (Paper Mulberry): The leaves of this plant have been found to contain this compound.[2][3][4]
While the glucoside has been specifically isolated from these sources, its aglycone, dihydroresveratrol, is found in a broader range of plants, including the Orchidaceae family (genera Dendrobium, Dioscorea, and Bulbophyllum), Cannabis sativa, Maackia amurensis, and Hydrangea serrata. Dihydroresveratrol is also a significant metabolite of resveratrol produced by the gut microbiota.
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves extraction followed by chromatographic separation. The following sections detail established experimental protocols.
Extraction from Plant Material
A general procedure for the extraction of stilbenoids from plant material, which can be adapted for this compound, is as follows:
Protocol: Reflux Extraction of Stilbenoids from Polygonum cuspidatum
-
Sample Preparation: The dried and powdered plant material (e.g., rhizomes of P. cuspidatum) is used as the starting material.
-
Solvent Extraction: The powdered material is subjected to reflux extraction with an organic solvent, typically 95% ethanol. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
High-speed countercurrent chromatography (HSCCC) has been demonstrated as an effective technique for the separation of glucosylated resveratrol analogues from Polygonum cuspidatum.
Protocol: High-Speed Countercurrent Chromatography (HSCCC) Separation
-
Two-Phase Solvent System: A suitable two-phase solvent system is prepared. For the separation of glucosylated resveratrol analogues, a system composed of cyclohexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) has been successfully used.[2]
-
HSCCC Operation:
-
The multilayer coil of the HSCCC instrument is first filled with the stationary phase (the upper phase of the solvent system).
-
The mobile phase (the lower phase) is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed.
-
The crude extract, dissolved in a small volume of the solvent mixture, is injected into the system after hydrodynamic equilibrium is reached.
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions. The fractions containing the target compound are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Final Purification: Fractions containing this compound can be further purified, if necessary, using techniques like preparative HPLC or solid-phase extraction (SPE) to achieve high purity.[2]
Table 1: Quantitative Data on the Isolation of Glucosylated Resveratrol Analogues from Polygonum cuspidatum using HSCCC
| Compound | Amount of Crude Extract (mg) | Yield (mg) | Purity (%) |
| Piceid | 500 | 23 | >80 (initial), >90 (after SPE) |
| Resveratroloside | 500 | 17 | >80 (initial), >90 (after SPE) |
| Piceatannol glucoside | 500 | 15 | >80 (initial), >90 (after SPE) |
Data adapted from a study on related compounds, illustrating the potential of the methodology.[2]
Biological Activity and Signaling Pathways
Direct research on the biological activity of this compound is limited. However, studies on its aglycone, dihydroresveratrol, provide significant insights into its potential pharmacological effects.
Cytotoxicity
A study investigating the cytotoxic constituents of Broussonetia papyrifera leaves found that this compound did not exhibit inhibitory effects against human hepatoma carcinoma cells (HepG-2).[3][5] This suggests that the compound may have a favorable safety profile in terms of cytotoxicity.
Anti-inflammatory and Antioxidant Potential (inferred from Dihydroresveratrol)
Dihydroresveratrol has demonstrated potent anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key signaling pathways.
-
AMPK/SIRT1 Signaling Pathway: Dihydroresveratrol has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[6][7][8][9] This activation leads to a cascade of downstream effects, including the reduction of oxidative stress and inflammation. The activation of AMPK by resveratrol, a closely related compound, is known to be cell-type dependent and can be influenced by the presence of functional LKB1.[10][11]
References
- 1. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Rapid separation of three glucosylated resveratrol analogues from the invasive plant Polygonum cuspidatum by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic constituents from the leaves of Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmps.org [ijmps.org]
- 5. researchgate.net [researchgate.net]
- 6. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol: A Phloretin Analogue with Therapeutic Potential
Disclaimer: The compound specified by the IUPAC name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a prospective analysis based on its structural similarity to the well-researched dihydrochalcone (B1670589) phloretin (B1677691) and its glycoside, phlorizin (B1677692). The biological activities, mechanisms of action, and experimental data are inferred from studies on these analogous compounds.
Introduction
The molecule (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol belongs to the family of phenolic glycosides. Its core structure consists of a glucose moiety linked to a substituted phenoxy ring, which in turn is connected to a phloretin-like aglycone. Phloretin and its glycoside phlorizin are naturally occurring compounds found predominantly in apples and have garnered significant interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and hypoglycemic effects.[1][2][3][4][5] This guide provides a comprehensive overview of the predicted biological activities, potential mechanisms of action, and relevant experimental protocols for the characterization of this novel compound, aimed at researchers, scientists, and professionals in drug development.
Predicted Biological Activities and Mechanism of Action
Based on its structural similarity to phloretin and phlorizin, the target compound is predicted to exhibit a range of biological activities.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hydroxyl groups on the aromatic rings of the aglycone are expected to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. Phlorizin has been shown to exert antioxidant effects by modulating the IL-1β/IKB-α/NF-κB signaling pathway and by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[1][3]
Anti-inflammatory Effects
Chronic inflammation is implicated in a multitude of diseases. Phloretin has been demonstrated to possess potent anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]
Glucose Homeostasis and Anti-diabetic Potential
A hallmark of phlorizin and its derivatives is their ability to inhibit sodium-glucose cotransporters (SGLTs). Phlorizin is a potent dual inhibitor of SGLT1 and SGLT2.[4] SGLT2 is primarily responsible for glucose reabsorption in the kidneys, and its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. SGLT1 is found in the small intestine and plays a role in dietary glucose absorption. Inhibition of SGLT1 can delay glucose absorption. The target compound, as a glycoside, is expected to have SGLT inhibitory activity. Furthermore, phlorizin has been shown to stimulate glucose uptake in adipocytes and muscle cells through the activation of both AMPK and Akt signaling pathways, suggesting multiple mechanisms for its anti-diabetic effects.[6]
Signaling Pathways
The predicted biological activities of (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol are likely mediated through the modulation of several key signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for phloretin and phlorizin, which can serve as a benchmark for the evaluation of the target compound.
Table 1: In Vitro Biological Activities of Phloretin and Phlorizin
| Compound | Assay | Target | IC50 / Activity | Reference |
| Phlorizin | SGLT2 Inhibition | SGLT2 | Nanomolar range | [4] |
| Phlorizin | SGLT1 Inhibition | SGLT1 | Lower efficacy than SGLT2 | [4] |
| Phloretin | Glucose Uptake | GLUT1 | 100 µM resulted in 53.83% 2-NBDG uptake inhibition | [7] |
| Phloretin | Antimicrobial | S. aureus | Active | [2] |
| Phlorizin | Antimicrobial | S. aureus | Less active than phloretin | [2] |
Table 2: Pharmacokinetic Parameters of Phloretin and Phlorizin in Rats
| Compound Administered | Analyte | Cmax (µM) | Tmax (h) | Urinary Excretion (24h, % of dose) | Bioavailability (%) | Reference |
| Phloretin | Phloretin | ~2.5 | ~2 | 10.4 | Not reported | [8] |
| Phlorizin | Phloretin | ~1.5 | ~6 | 10.4 | Not reported | [8] |
| Phlorizin | Phlorizin | Not detected | - | - | ~5 (in diabetic rats) | [9] |
Experimental Protocols
Antioxidant Capacity Assays
A multi-assay approach is recommended to comprehensively evaluate the antioxidant capacity.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compound and a standard (e.g., Trolox or Gallic Acid) in a suitable solvent.
-
In a 96-well plate, add various concentrations of the test compound or standard to the wells.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 515-517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[10][11]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.
-
Methodology:
-
Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[10][12]
-
Cell-Based Glucose Uptake Assay
This assay is crucial for evaluating the potential of the compound to inhibit glucose transport into cells.
-
Principle: A fluorescently labeled glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), is used to monitor glucose uptake by cells. A decrease in fluorescence intensity inside the cells in the presence of the test compound indicates inhibition of glucose transport.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing SGLT1 or SGLT2, or cancer cell lines like SKOV3 that overexpress GLUT1) in 96-well plates.[7][13]
-
Wash the cells and incubate them in a glucose-free buffer.
-
Treat the cells with various concentrations of the test compound or a known inhibitor (e.g., phloretin or phlorizin) for a specified period.
-
Add 2-NBDG to the wells and incubate to allow for glucose uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.
-
Determine the percentage of inhibition of glucose uptake relative to untreated control cells.[7][14]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of the target compound.
Conclusion
While direct experimental data for (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is currently unavailable, its structural analogy to phloretin and phlorizin provides a strong rationale for investigating its therapeutic potential. The predicted antioxidant, anti-inflammatory, and glucose-modulating properties make it a compelling candidate for further research in the context of metabolic diseases, inflammatory conditions, and other pathologies linked to oxidative stress. The experimental protocols and comparative data presented in this guide offer a solid foundation for the systematic evaluation of this novel phenolic glycoside. Future studies are warranted to synthesize and characterize this compound and to validate its predicted biological activities and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and antimicrobial activity of phloretin and its glycosilated derivatives present in apple and kumquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 13. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroresveratrol 3-O-glucoside: A Technical Guide for Researchers
CAS Number: 100432-87-9
Chemical Formula: C₂₀H₂₄O₈
Molecular Weight: 392.40 g/mol
This technical guide provides an in-depth overview of Dihydroresveratrol (B186802) 3-O-glucoside, a naturally occurring phenolic compound. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, biological significance, and relevant experimental methodologies.
Chemical and Physical Properties
Dihydroresveratrol 3-O-glucoside is a glycosylated derivative of dihydroresveratrol. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 100432-87-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₀H₂₄O₈ | [1][2][3][4][5][6] |
| Molecular Weight | 392.40 g/mol | [1][2][5][7] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |
| Synonyms | 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside | [7] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][4] |
| Natural Sources | Rhizomes of Polygonum cuspidatum Sieb. et Zucc., leaves of Broussonetia papyrifera. | [3][4][7] |
Biological Activity and Significance
This compound is a metabolite of resveratrol (B1683913), a well-studied polyphenol. Resveratrol is first metabolized by gut microbiota to its aglycone, dihydroresveratrol, which is then further metabolized in the body to form conjugates such as glucuronides and sulfates.[8][9] While direct studies on the biological activities of this compound are limited, the activities of its aglycone, dihydroresveratrol, have been more extensively investigated and provide valuable insights into its potential therapeutic effects.
Anti-Inflammatory Activity of Dihydroresveratrol
Dihydroresveratrol has demonstrated potent anti-inflammatory effects, often exceeding those of its precursor, resveratrol.[10] Its mechanisms of action involve the modulation of key signaling pathways.
-
Aryl Hydrocarbon Receptor (AHR) Pathway: Dihydroresveratrol is an activator of the AHR, a transcription factor that plays a crucial role in regulating immune responses.[10] Activation of AHR leads to the suppression of inflammatory responses.[10]
-
NLRP3 Inflammasome Inhibition: Dihydroresveratrol has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the production of pro-inflammatory cytokines.[10]
Antioxidant Activity of Dihydroresveratrol
Dihydroresveratrol exhibits significant antioxidant properties, contributing to its potential health benefits.[8]
-
AMPK/SIRT1 and Nrf2 Pathways: Dihydroresveratrol activates the AMPK/SIRT1 signaling pathway, which in turn can lead to the activation of the Nrf2-mediated antioxidant response.[11][12] This pathway is crucial for cellular defense against oxidative stress.
Other Biological Activities of Dihydroresveratrol
-
Anti-adipogenesis and Insulin (B600854) Resistance: Dihydroresveratrol has been shown to attenuate adipogenesis and improve insulin sensitivity, suggesting its potential in managing metabolic disorders.[11][12]
-
Cytotoxicity: The aglycone, dihydroresveratrol, has shown cytotoxic effects against various cancer cell lines. For instance, the IC50 values for dihydroresveratrol in 3T3-L1 and HepG2 cells were reported to be 502.5 µM and 558.7 µM, respectively.[13]
Experimental Protocols
In Vitro Anti-Inflammatory Assay (Adapted from Dihydroresveratrol studies)
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Antioxidant Capacity Assays (DPPH and ORAC)
DPPH Radical Scavenging Assay:
-
Reaction Mixture: Prepare a solution of DPPH (0.1 mM) in methanol.
-
Incubation: Add various concentrations of this compound to the DPPH solution.
-
Measurement: Incubate the mixture in the dark for 30 minutes and measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[14][15][16]
Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
Reagents: Use fluorescein (B123965) as the fluorescent probe and AAPH as a peroxyl radical generator.
-
Procedure: Mix this compound with fluorescein in a 96-well plate.
-
Measurement: Add AAPH to initiate the reaction and monitor the fluorescence decay over time. The antioxidant capacity is determined by comparing the area under the curve to a Trolox standard.[14][15][16]
Synthesis and Purification
Enzymatic Synthesis (General Approach)
A common method for the synthesis of resveratrol glucosides involves enzymatic glycosylation.[2][9][17][18][19]
-
Enzyme and Substrates: Utilize a glycosyltransferase, such as amylosucrase or one from Bacillus licheniformis, with dihydroresveratrol as the acceptor and a sugar donor like sucrose (B13894) or UDP-glucose.[2][9]
-
Reaction Conditions: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl) at a controlled pH and temperature (e.g., 37-40°C).[2][9]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
Purification by HPLC
Purification of this compound can be achieved using preparative reversed-phase HPLC.[1][9][20]
-
Mobile Phase: A gradient of water (often with a modifier like acetic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.[1][9][20]
-
Detection: The compound can be detected using a UV detector, typically around 280-320 nm.[9]
Analytical Characterization
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the identification and quantification of this compound.[3][13][21][22]
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode.[3][13][22]
-
Mass Analysis: High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements for formula determination.[13][21] Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing fragmentation patterns.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by the aglycone, dihydroresveratrol, and a general workflow for its analysis.
Signaling pathways modulated by dihydroresveratrol.
General experimental workflow.
References
- 1. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 4. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection and structural characterization of the metabolites of dihydroresveratrol in rats by liquid chromatography coupled to high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dihydroresveratrol | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Molecular weight and formula of Dihydroresveratrol 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring phenolic compound and a derivative of dihydroresveratrol, a metabolite of the well-known phytoalexin, resveratrol (B1683913). This technical guide provides a comprehensive overview of the molecular and biochemical properties of Dihydroresveratrol 3-O-glucoside, with a particular focus on its aglycone, dihydroresveratrol, due to the limited availability of specific data on the glycoside form. This document summarizes its chemical identity, and explores the biological activities, relevant signaling pathways, and detailed experimental methodologies for the study of its aglycone, dihydroresveratrol. All quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.
Compound Profile: this compound
This compound is a glycosylated form of dihydroresveratrol. While research specifically on this glucoside is limited, its chemical properties and those of its parent compound are essential for understanding its potential biological significance.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₈ | [1][2] |
| Molecular Weight | 392.40 g/mol | [1][2][3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |
| Natural Sources | Broussonetia papyrifera, Polygonum cuspidatum | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone | [4] |
Biological Activities and Potential Therapeutic Relevance of Dihydroresveratrol
The majority of the available research focuses on the biological activities of the aglycone, dihydroresveratrol (DHR). DHR, a primary metabolite of resveratrol formed by gut microbiota, has demonstrated significant antioxidant and anti-inflammatory properties.
Antioxidant Effects
Dihydroresveratrol has been shown to mitigate oxidative stress through the activation of key cellular defense mechanisms.[5][6] A primary pathway involved is the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.[5][6] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6]
Anti-inflammatory Properties
DHR exhibits potent anti-inflammatory effects, which are mediated through several signaling pathways.[7] It has been identified as an activator of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in regulating immune responses.[7] Additionally, DHR has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines.[7]
Metabolic Regulation
Studies have indicated that dihydroresveratrol can attenuate adipogenesis and insulin (B600854) resistance.[5] These effects are linked to the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathways.[5][6] Activation of AMPK is a crucial event in regulating cellular energy homeostasis and has been identified as a therapeutic target for metabolic diseases.[5]
Signaling Pathways
The biological effects of dihydroresveratrol are underpinned by its interaction with several critical signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of dihydroresveratrol.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of a compound on cultured cells.
-
Cell Seeding : Plate cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) in 96-well plates at a density of 8,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment : Treat the cells with various concentrations of dihydroresveratrol (or this compound) for 48 hours. A vehicle control (e.g., 0.5% DMSO) should be included.[8]
-
MTT Incubation : Add MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3 hours.[8]
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add 100% DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
In Vivo High-Fat Diet-Induced Obesity Mouse Model
This protocol is used to evaluate the in vivo effects of a compound on metabolic parameters.
-
Animal Model : Use C57BL/6J mice and feed them a high-fat diet (HFD) for 6 weeks to induce obesity.[5]
-
Compound Administration : Administer dihydroresveratrol orally (e.g., 40 mg/kg and 80 mg/kg, dissolved in 0.5% CMC-Na) daily for 5 consecutive days per week for 3 weeks.[5]
-
Glucose Tolerance Test (IPGTT) : After a 6-hour fast, inject mice intraperitoneally with a 2 mg/g glucose solution. Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes.[5]
-
Tissue Analysis : At the end of the study, collect liver and adipose tissues for histological examination (e.g., H&E staining, Oil Red O staining) and molecular analysis (e.g., qPCR, Western blotting).[5]
Isolation of Dihydroresveratrol Glucuronide from Urine
This protocol describes a method for isolating resveratrol metabolites, including dihydroresveratrol glucuronide, from biological samples.
-
Sample Collection : Collect urine samples from subjects who have ingested a resveratrol-containing supplement.[9]
-
Solid-Phase Extraction : Pretreat the urine using solid-phase extraction to obtain a crude residue of metabolites.[9]
-
Chromatography : Separate the crude extract using a combination of normal-phase column chromatography and reversed-phase flash column chromatography.[9]
-
Semi-preparative HPLC : Purify the fractions containing dihydroresveratrol-3-O-β-d-glucuronide using semi-preparative reversed-phase HPLC with a suitable gradient (e.g., trifluoroacetic acid in water/acetonitrile).[9]
-
Structure Elucidation : Confirm the structure of the isolated metabolite using spectroscopic and spectrometric methods such as 1D and 2D NMR, UV, and LC-MS.[9]
Conclusion
This compound is a natural product with a molecular formula of C₂₀H₂₄O₈ and a molecular weight of 392.40 g/mol . While direct research on this specific glycoside is sparse, the extensive studies on its aglycone, dihydroresveratrol, reveal potent antioxidant, anti-inflammatory, and metabolic regulatory activities. These effects are mediated through well-defined signaling pathways, including the Nrf2, AHR, and AMPK/SIRT1 pathways. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the biological properties of dihydroresveratrol and, by extension, its glycosylated forms. Further research is warranted to elucidate the specific contributions of the glucoside moiety to the bioavailability and biological activity of dihydroresveratrol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of Dihydroresveratrol 3-O-glucoside in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring polyphenol of interest for its potential pharmacological activities. A critical parameter for its application in research and drug development is its solubility in various solvent systems, which influences its formulation, bioavailability, and in vitro assay design. This technical guide provides a summary of the currently available qualitative solubility data for dihydroresveratrol 3-O-glucoside. In the absence of publicly available quantitative data, this guide also furnishes a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound, such as this compound, using the widely accepted shake-flask method. This is supplemented by a workflow diagram to aid in the experimental setup.
Introduction
This compound, a derivative of resveratrol, is a phenolic compound found in plants such as Polygonum cuspidatum and Broussonetia papyrifera. Understanding its physicochemical properties, particularly solubility, is a fundamental prerequisite for its investigation as a potential therapeutic agent. Solubility dictates the choice of solvents for extraction, purification, and formulation, and is a key determinant of a compound's behavior in biological systems. This document serves as a resource for researchers by consolidating the known solubility characteristics of this compound and providing a practical framework for its quantitative determination.
Solubility Profile of this compound
Currently, there is a lack of specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in the scientific literature and chemical supplier documentation. However, qualitative descriptions of its solubility are available and are summarized below.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |
| Acetone | Soluble | [1] | |
| Polar Protic | Methanol | Soluble | [2][3] |
| Ethanol | Soluble | [2][3] | |
| Nonpolar / Halogenated | Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] | |
| Intermediate Polarity | Ethyl Acetate | Soluble | [1] |
| Amine | Pyridine | Soluble | [2][3] |
| Aqueous | Water | Data not available |
Note: The term "soluble" is based on qualitative statements from suppliers and does not imply a specific concentration. One source ambiguously indicates a solubility of <1mg/mL, suggesting it might be only slightly soluble or insoluble, but this lacks specific solvent context.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a compound like this compound. The shake-flask method is widely regarded as the gold standard for this purpose.[1]
Principle
An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the undissolved solid and the dissolved compound. The saturated solution is then separated from the solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid form, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Mobile phase for HPLC
-
pH meter (for aqueous solvents)
Procedure
-
Preparation: Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered saturated solution (from step 5) with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains to be published, qualitative information indicates its solubility in several common organic solvents. For researchers requiring precise solubility values for formulation development, pharmacokinetic studies, or other applications, the provided generalized shake-flask protocol offers a reliable methodology for its determination. The successful application of this protocol will enable the generation of crucial data to advance the scientific understanding and potential applications of this compound.
References
The intricate Pathway of Resveratrol Glucoside Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of resveratrol (B1683913) glucosides in plants. It details the enzymatic reactions, genetic regulation, and signaling pathways that govern the production of these valuable secondary metabolites. The content is structured to serve as a comprehensive resource, featuring detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this complex biological process.
The Core Biosynthetic Pathway: From Phenylalanine to Resveratrol Glucosides
The biosynthesis of resveratrol glucosides originates from the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into two main stages: the synthesis of the resveratrol aglycone and its subsequent glycosylation.
The initial steps involve the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA through a series of enzymatic reactions. This intermediate then serves as a precursor for the formation of the stilbene (B7821643) backbone of resveratrol. The final step is the attachment of a glucose moiety to the resveratrol molecule, a process catalyzed by UDP-glycosyltransferases (UGTs), resulting in the formation of resveratrol glucosides, most commonly piceid (resveratrol-3-O-β-D-glucoside) and resveratroloside (B192260) (resveratrol-4'-O-β-D-glucoside).
Key Enzymes and Reactions
The biosynthesis of resveratrol glucosides is a multi-step process, each catalyzed by a specific enzyme. The core enzymes involved are:
-
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24): Initiates the phenylpropanoid pathway by catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1]
-
Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.[1]
-
4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12): Activates p-coumaric acid by ligating it to coenzyme A to form p-coumaroyl-CoA.[2]
-
Stilbene Synthase (STS; EC 2.3.1.95): The key enzyme of the stilbene pathway, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.[3]
-
UDP-Glycosyltransferases (UGTs; EC 2.4.1.-): A large family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. In this context, UGTs are responsible for the glucosylation of resveratrol to form its various glucoside derivatives.[4]
Quantitative Data on Enzyme Kinetics and Metabolite Content
The efficiency of the resveratrol glucoside biosynthesis pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of intermediates and final products. This section presents a compilation of quantitative data from various studies to provide a comparative overview.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial parameters for understanding enzyme-substrate affinity and catalytic efficiency.
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PAL | Lactuca sativa (Lettuce) | L-Phenylalanine | 42 | - | - | [1] |
| Musa cavendishii (Banana) | L-Phenylalanine | 1450 | - | - | [5] | |
| C4H | Petroselinum crispum (Parsley) | trans-Cinnamic acid | 5 | - | - | |
| 4CL | Marchantia paleacea | p-Coumaric acid | 93.99 | - | 9.20 x 104 | [6] |
| Marchantia paleacea | Caffeic acid | 113.30 | - | - | [6] | |
| STS | Vitis vinifera (Grapevine) | p-Coumaroyl-CoA | - | - | - | |
| Polygonum cuspidatum | p-Coumaroyl-CoA | - | - | 2.4x higher than VvSTS | [7] | |
| UGT1A1 (Human) | - | Resveratrol | 149 | - | - | |
| UGT1A9 (Human) | - | Resveratrol | 365 | - | - | [8] |
| Rs89B1 (Radish) | - | 3,4-DHBA | 250 | 1.83 | 7320 | [9] |
Note: "-" indicates data not available in the cited sources. The catalytic efficiency of PcPKS5 is presented relative to VvSTS.
Resveratrol and Piceid Content in Grape Varieties
The concentration of resveratrol and its primary glucoside, piceid, varies significantly among different grape varieties and is influenced by environmental conditions.
| Grape Variety | Tissue | trans-Resveratrol (µg/g FW) | trans-Piceid (µg/g FW) | Reference |
| 'Beifeng' (V. thunbergii × V. vinifera) | Leaf (60h post UV-C) | ~57 | - | [10] |
| 'Monastrell' (V. vinifera) | Wine | - | 82-91% of total resveratrol | [11] |
| Italian Red Varieties (Average) | Skin | 169 | - | [12] |
| Barbera, Schiava gentile, Corvina, Marzemino | Skin | 2-3x higher than average | - | [13] |
| 'Tonghua-3' (V. amurensis) | Berry Skin (60h post UV-C) | 56.76 | - | [10] |
Regulation of Resveratrol Glucoside Biosynthesis
The production of resveratrol glucosides is tightly regulated at the transcriptional level in response to various developmental and environmental cues. Biotic stresses, such as pathogen attack, and abiotic stresses, like ultraviolet (UV) radiation, are potent inducers of the pathway.
Signaling Pathways
Upon perception of stress signals, a complex signaling cascade is initiated, leading to the activation of transcription factors that regulate the expression of resveratrol biosynthesis genes.
-
Pathogen-Associated Molecular Patterns (PAMPs): Conserved molecules from microbes are recognized by plant pattern recognition receptors (PRRs), triggering PAMP-triggered immunity (PTI). This initiates downstream signaling, including the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[13][14][15]
-
Calcium Signaling: Pathogen recognition leads to an influx of calcium ions (Ca2+) into the cytosol. This Ca2+ signature is decoded by calcium-binding proteins like Calmodulins (CaMs) and Calcium-Dependent Protein Kinases (CDPKs), which then regulate downstream targets, including transcription factors and defense gene expression.[10][16][17][18]
-
MAPK Cascades: MAPK signaling modules are key components in transducing stress signals. In Arabidopsis, the MPK3/MPK6 cascade is known to regulate the biosynthesis of the phytoalexin camalexin.[2][19][20] A similar cascade is implicated in the regulation of phytoalexin biosynthesis in other plants, likely including resveratrol in grapevine. This cascade can phosphorylate and activate transcription factors.
-
UV-C Radiation: UV-C light is a potent abiotic elicitor of resveratrol biosynthesis. The signaling pathway involves the generation of reactive oxygen species (ROS) and the activation of specific signaling components that lead to the upregulation of biosynthesis genes.[21][22][23]
Transcriptional Regulation
The promoters of stilbene synthase (STS) genes contain specific cis-regulatory elements that are recognized by transcription factors, primarily from the WRKY and MYB families.
-
WRKY Transcription Factors: These transcription factors play a crucial role in plant defense responses. In grapevine, several WRKY TFs, such as VviWRKY03 and VviWRKY24, have been shown to be involved in the regulation of STS gene expression.[24][25][26]
-
MYB Transcription Factors: The R2R3-MYB family of transcription factors are key regulators of secondary metabolism in plants. VviMYB14 and VviMYB15 in grapevine are known to activate the promoters of STS genes, leading to increased resveratrol production.[4] There is evidence of combinatorial regulation, where WRKY and MYB transcription factors interact to fine-tune the expression of STS genes.[24][25][26]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of resveratrol glucoside biosynthesis.
Enzyme Activity Assays
4.1.1. Phenylalanine Ammonia-Lyase (PAL) Spectrophotometric Assay [14][21][27]
-
Enzyme Extraction: Homogenize plant tissue on ice in an extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol). Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.
-
Assay: Add a known amount of the enzyme extract to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a small volume of concentrated acid (e.g., 4 M HCl).
-
Measurement: Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.
4.1.2. Cinnamate-4-Hydroxylase (C4H) Radiometric Assay [19]
-
Microsome Isolation: Prepare microsomal fractions from plant tissue by differential centrifugation.
-
Reaction Mixture: The assay mixture (total volume 50 µL) should contain 50 mM potassium phosphate (B84403) buffer (pH 7.0), 2 mM DTT, 10 mM glucose-6-phosphate, 0.5 units of glucose-6-phosphate dehydrogenase, and 20.8 µM [3-¹⁴C]cinnamic acid.
-
Assay: Start the reaction by adding 0.5 mM NADPH. Incubate at 30°C for 7.5 minutes.
-
Termination and Extraction: Stop the reaction with 5 µL of 4 N HCl. Add a tracer solution of unlabeled cinnamic acid and p-coumaric acid. Extract the products twice with ethyl acetate.
-
Analysis: Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity in the p-coumaric acid spot/peak.
4.1.3. 4-Coumarate-CoA Ligase (4CL) Spectrophotometric Assay [11][16][18][20]
-
Enzyme Extraction: Prepare a crude protein extract from plant tissue as described for PAL.
-
Reaction Mixture: The reaction mixture should contain 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 25 µM Coenzyme A, and 4 mM p-coumaric acid.
-
Assay: Initiate the reaction by adding the enzyme extract.
-
Measurement: Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm in a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of p-coumaroyl-CoA.
4.1.4. Stilbene Synthase (STS) Radio-TLC Assay [28]
-
Reaction Mixture: The reaction mixture contains purified recombinant STS enzyme, p-coumaroyl-CoA, and [2-¹⁴C]malonyl-CoA in a suitable buffer (e.g., 0.1 M HEPES, pH 7.0).
-
Assay: Incubate the reaction mixture at 37°C for 20 minutes.
-
Termination and Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
Analysis: Separate the reaction products (resveratrol and by-products) by reversed-phase thin-layer chromatography (C18 TLC).
-
Quantification: Visualize and quantify the radiolabeled products using an imaging plate analyzer.
4.1.5. UDP-Glycosyltransferase (UGT) Assay [29][30][31][32]
A convenient method for measuring UGT activity is the UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced.
-
Glycosyltransferase Reaction: Set up a reaction containing the UGT enzyme, the acceptor substrate (resveratrol), and the sugar donor (UDP-glucose) in an appropriate reaction buffer.
-
UDP Detection: After the desired incubation time, add the UDP Detection Reagent, which converts the produced UDP to ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of UDP produced. The luminescence is measured using a luminometer.
Metabolite Quantification by HPLC
4.2.1. Extraction of Resveratrol and its Glucosides [31]
-
Sample Preparation: Freeze-dry and grind plant material to a fine powder.
-
Extraction: Extract the powder with a solvent such as methanol (B129727) or a methanol/water mixture, often with the addition of a small amount of acid (e.g., 1% HCl) to improve stability. Sonication or heating (e.g., 60°C for 2 hours) can be used to enhance extraction efficiency.
-
Purification: Centrifuge the extract to remove solid debris. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.
-
Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed for separation.
-
Detection: Detection is performed using a diode-array detector (DAD) or a UV detector at wavelengths optimal for resveratrol and its glucosides (e.g., 306 nm for trans-resveratrol and 286 nm for cis-isomers).
-
Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards.
Experimental Workflows
This section provides visual representations of common experimental workflows used in the study of resveratrol glucoside biosynthesis.
Workflow for Cloning and Heterologous Expression of a Biosynthetic Gene
Workflow for In Vivo Functional Analysis using Transient Expression
This technical guide provides a comprehensive overview of the biosynthesis of resveratrol glucosides in plants, integrating current knowledge on the pathway, its regulation, and the experimental methodologies used for its investigation. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of plant science, biotechnology, and drug development.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526 rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 14. Pathogen-Associated Molecular Pattern-Triggered Immunity: Veni, Vidi…? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. iipseries.org [iipseries.org]
- 17. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. thejaps.org.pk [thejaps.org.pk]
- 23. Application of ultraviolet c irradiation for the increased production of secondary metabolites in plants | [Journal of Animal and Plant sciences • 2020] | PSA • ID 135259 [psa.pastic.gov.pk]
- 24. Induction of secondary metabolite production by UV-C radiation in Vitis vinifera L. Öküzgözü callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Knockout of Glycosyltransferases in Nicotiana benthamiana by Genome Editing to Improve Glycosylation of Plant-Produced Proteins | Springer Nature Experiments [experiments.springernature.com]
- 26. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PAMP's | PDF [slideshare.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effect of VaMyb40 and VaMyb60 Overexpression on Stilbene Biosynthesis in Cell Cultures of Grapevine Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ocw.mit.edu [ocw.mit.edu]
The Microbial Alchemy: A Technical Guide to the Conversion of Resveratrol to Dihydroresveratrol by the Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratrol (B1683913), a polyphenol lauded for its potential health benefits, undergoes significant transformation within the human gut, orchestrated by the resident microbiota. This guide delves into the core of this microbial alchemy, focusing on the conversion of resveratrol to its principal and more bioavailable metabolite, dihydroresveratrol (B186802). We will explore the key microbial players, the enzymatic processes, and the experimental methodologies used to elucidate this critical biotransformation. Furthermore, this document provides a quantitative overview of this conversion and visualizes the intricate signaling pathways influenced by dihydroresveratrol, offering a comprehensive resource for researchers and professionals in the field of drug development and gut microbiome research.
Introduction: The "Resveratrol Paradox" and the Role of the Gut Microbiota
The "resveratrol paradox" highlights a significant discrepancy: despite the low systemic bioavailability of resveratrol after oral administration, it exerts considerable biological effects in vivo.[1] This has led researchers to investigate the role of its metabolites, particularly those produced by the gut microbiota.[1] Upon ingestion, resveratrol that is not absorbed in the small intestine travels to the colon, where it is extensively metabolized by the gut microbiota.[2][3] One of the most significant of these microbial transformations is the reduction of the aliphatic double bond of resveratrol to form dihydroresveratrol (DHR).[3][4] Emerging evidence suggests that DHR and other microbial metabolites may be more biologically significant than the parent compound, exhibiting enhanced bioavailability and distinct biological activities.[1][5] Understanding the microbial conversion of resveratrol to dihydroresveratrol is therefore crucial for accurately assessing the health effects of resveratrol and for the development of novel therapeutics targeting the gut microbiome.
Key Microbial Players in Dihydroresveratrol Production
In-depth studies have identified specific bacterial species within the human gut microbiota that are responsible for the conversion of resveratrol to dihydroresveratrol. These bacteria possess the necessary enzymatic machinery to hydrogenate the double bond of the stilbene (B7821643) core.
Identified Dihydroresveratrol-Producing Bacteria:
-
Slackia equolifaciens : This species has been identified as a producer of dihydroresveratrol from resveratrol.[3][6][7]
-
Adlercreutzia equolifaciens : Alongside Slackia equolifaciens, this bacterium is also recognized for its ability to convert resveratrol to dihydroresveratrol.[3][6][7]
-
Eggerthella lenta : Several strains of Eggerthella lenta, as well as other species within the Eggerthella genus (Eggerthella sinensis and Eggerthella timonensis), have been identified as significant producers of dihydroresveratrol, highlighting the importance of this genus in resveratrol metabolism.[8]
-
Bifidobacterium and Lactobacillus acidophilus : Some studies suggest that these bacteria can produce resveratrol from its precursor, piceid, which can then be further metabolized to dihydroresveratrol by other bacteria.[9]
The formation of dihydroresveratrol and other resveratrol metabolites can vary significantly among individuals, leading to the concept of "resveratrol metabotypes".[4][6] This inter-individual variability is attributed to differences in the composition and metabolic activity of the gut microbiota.[6][8]
The Biotransformation Pathway: From Resveratrol to Dihydroresveratrol
The conversion of resveratrol to dihydroresveratrol is a reductive process targeting the α,β-double bond of the stilbene structure. While the specific enzymes responsible for this hydrogenation in gut bacteria have not been fully characterized, the overall metabolic pathway is established.
Quantitative Data on Resveratrol to Dihydroresveratrol Conversion
The conversion of resveratrol to dihydroresveratrol is a significant metabolic event, with dihydroresveratrol often being detected at higher concentrations in tissues and biological fluids than resveratrol itself.
| Parameter | Finding | Species/Model | Reference |
| Renal Excretion | Dihydroresveratrol can constitute up to 80% of the resveratrol-related metabolites in the renal excretion profile of some individuals. | Human | [8] |
| Tissue Distribution | After 4 weeks of oral resveratrol administration, dihydroresveratrol and its conjugates were found in significantly higher concentrations in tissues, the gastrointestinal tract, and biological fluids compared to resveratrol and its conjugates. | Mice | [1][5] |
| Plasma Concentration | Following oral administration of resveratrol, the plasma concentration of dihydroresveratrol glucuronide can be substantially higher than that of resveratrol glucuronides. | Human, Rats | [3] |
| In Vitro Conversion | In fecal fermentation assays, resveratrol is efficiently converted to dihydroresveratrol, with the extent of conversion varying between individuals. | Human | [2][6] |
| Metabolite Ratio | In a colitis mouse model, the combination of Ligilactobacillus salivarius Li01 and resveratrol led to an increased dihydroresveratrol/resveratrol ratio, which was associated with enhanced anti-inflammatory effects. | Mice | [10][11] |
| Fecal Metabolites | In conventional mice, dihydroresveratrol is the dominant metabolite of resveratrol found in feces. | Mice | [12] |
Detailed Experimental Protocols
The study of resveratrol metabolism by the gut microbiota employs a range of in vitro and in vivo methodologies.
In Vitro Fecal Fermentation
Objective: To assess the ability of a complex human gut microbial community to metabolize resveratrol.
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human volunteers who have not taken antibiotics for at least three months.[6]
-
Sample Preparation: A fecal slurry is prepared by homogenizing the fecal sample in an anaerobic medium (e.g., pre-reduced peptone-yeast extract-fildes (PYF) medium).
-
Incubation: The fecal slurry is incubated with trans-resveratrol at a specific concentration (e.g., 50 µM) under strict anaerobic conditions at 37°C.[6]
-
Time-Course Sampling: Aliquots of the fermentation culture are collected at different time points (e.g., 0, 8, 24, and 48 hours).
-
Metabolite Extraction: The samples are centrifuged, and the supernatant is extracted with a solvent like ethyl acetate (B1210297) to isolate resveratrol and its metabolites.
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) to identify and quantify resveratrol and dihydroresveratrol.[5][6]
Pure Culture Fermentation
Objective: To identify specific bacterial species responsible for the conversion of resveratrol to dihydroresveratrol.
Methodology:
-
Bacterial Strains: Selected bacterial strains isolated from human feces (e.g., Slackia equolifaciens, Adlercreutzia equolifaciens, Eggerthella lenta) are used.[6][8]
-
Culture Conditions: Bacteria are grown in an appropriate anaerobic culture medium (e.g., Brain Heart Infusion broth) to a specific optical density.
-
Incubation with Resveratrol: Resveratrol is added to the bacterial culture, which is then incubated anaerobically at 37°C.
-
Sampling and Analysis: Samples are collected over time and analyzed for the presence of dihydroresveratrol using HPLC-MS/MS, as described for fecal fermentation.[6]
In Vivo Animal Studies
Objective: To investigate the metabolism of resveratrol and the distribution of its metabolites in a living organism.
Methodology:
-
Animal Model: Germ-free or conventional mice are often used.[10][12] To confirm the role of the gut microbiota, an antibiotic-treated mouse model can be employed.[5][13]
-
Resveratrol Administration: Mice are orally administered a specific dose of resveratrol (e.g., 1.5 g/kg/day).[10]
-
Sample Collection: Urine, feces, blood (serum/plasma), and various tissues (liver, kidney, colon) are collected at specified time points after administration.[5][12]
-
Metabolite Analysis: Samples are processed and analyzed by HPLC-MS/MS to quantify resveratrol and its metabolites, including dihydroresveratrol and its conjugates (sulfates and glucuronides).[5][13]
Signaling Pathways Influenced by Dihydroresveratrol
Dihydroresveratrol is not merely an inactive metabolite; it exhibits biological activities that may contribute to the health effects attributed to resveratrol. DHR has been shown to modulate specific signaling pathways.
Aryl Hydrocarbon Receptor (AHR) Pathway
Dihydroresveratrol is considered a potential ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses and gut homeostasis.[10][11]
AMPK Signaling Pathway
Dihydroresveratrol has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[14]
Conclusion and Future Directions
The conversion of resveratrol to dihydroresveratrol by the gut microbiota is a pivotal step in the metabolism of this well-known polyphenol. The identification of specific bacterial species capable of this biotransformation and the recognition of dihydroresveratrol's own biological activities have profound implications for our understanding of the health effects of resveratrol. For researchers and drug development professionals, these findings underscore the importance of considering the gut microbiome as a key determinant of the bioactivity of dietary compounds.
Future research should focus on:
-
The isolation and characterization of the specific enzymes responsible for resveratrol hydrogenation in gut bacteria.
-
A deeper understanding of the factors that influence inter-individual variations in resveratrol metabolism.
-
Further elucidation of the molecular mechanisms underlying the biological activities of dihydroresveratrol.
-
The potential for co-administration of resveratrol with specific probiotics to enhance the production of beneficial metabolites like dihydroresveratrol.
By unraveling the complexities of the interaction between resveratrol and the gut microbiota, we can pave the way for more effective and personalized nutritional and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In vivo and in vitro metabolism of trans-resveratrol by human gut microbiota. | Semantic Scholar [semanticscholar.org]
- 7. Resveratrol, Metabolic Syndrome, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial resveratrol metabolites: Max Rubner-Institut [mri.bund.de]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Preliminary Biological Screening of Dihydroresveratrol 3-O-glucoside: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802) 3-O-glucoside is a glycosylated derivative of dihydroresveratrol (DHR), a primary and abundant metabolite of the well-studied polyphenol, resveratrol (B1683913).[1][2] Found in human urine after consumption of resveratrol-containing supplements, this glucoside represents a naturally occurring conjugate that warrants investigation for its biological activities.[3] While extensive research has focused on resveratrol and its aglycone metabolite, DHR, the specific biological profile of Dihydroresveratrol 3-O-glucoside is an emerging area of interest. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, drawing upon direct evidence where available and inferring potential activities from studies on closely related resveratrol glucosides and the aglycone, dihydroresveratrol.
This document details the cytotoxic, antioxidant, and anti-inflammatory properties, providing structured data, in-depth experimental protocols, and visual diagrams of key pathways and workflows to facilitate further research and development.
Cytotoxicity Assessment
The evaluation of cytotoxicity is a critical first step in the biological screening of any compound to determine its safety profile and therapeutic window.
Quantitative Cytotoxicity Data
Studies on resveratrol-O-glucosides have demonstrated a favorable cytotoxicity profile compared to the parent compound, resveratrol. The glycosylation appears to reduce toxicity in various cell lines.
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| B16 Melanoma | Resveratrol-O-glucosides | 100 | 24 | ~50.0 | [4] |
| B16 Melanoma | Resveratrol | 100 | 24 | ~30.0 | [4] |
| Raw 264.7 Macrophages | Resveratrol-O-glucosides | 200 | 48 | >95.0 | [4] |
| Raw 264.7 Macrophages | Resveratrol | 200 | 48 | ~10.0 | [4] |
| HS68 Human Fibroblasts | Resveratrol-O-glucosides | 400 | 48 | ~100 | [4] |
| HS68 Human Fibroblasts | Resveratrol | 400 | 48 | ~100 | [4] |
| 3T3-L1 Preadipocytes | Dihydroresveratrol | 502.5 | - | 50 (IC50) | [5] |
| 3T3-L1 Preadipocytes | Resveratrol | 162.6 | - | 50 (IC50) | [5] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cell lines (e.g., B16, Raw 264.7, HS68)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (and relevant controls like resveratrol)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 x 10⁴ to 1.0 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualization: Cytotoxicity Workflow
Caption: A flowchart of the MTT assay for determining cell viability.
Antioxidant Activity
The antioxidant potential of this compound is a key area of investigation, given the known radical-scavenging properties of its parent compounds.
Quantitative Antioxidant Data
Studies on resveratrol-O-glucosides indicate that they possess antioxidant activity comparable to the aglycone.
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Resveratrol-O-glucosides | Similar to Resveratrol | [6] |
| DPPH Radical Scavenging | Resveratrol | - | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes the use of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) to measure the radical scavenging activity of the test compound.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is also measured.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is then determined.
Visualization: Antioxidant Signaling Pathway
The antioxidant effects of dihydroresveratrol are mediated through the activation of the Nrf2 pathway.[7] It is plausible that this compound, upon potential intracellular deglycosylation, could activate similar pathways.
Caption: Dihydroresveratrol's activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Activity
The anti-inflammatory properties of dihydroresveratrol are well-documented, suggesting that its glucoside may also possess similar activities.[8] DHR has been shown to reduce the expression of pro-inflammatory cytokines.[9]
Quantitative Anti-inflammatory Data
While specific data for this compound is limited, studies on resveratrol-O-glucosides and DHR provide valuable insights.
| Assay | Cell Line | Compound | Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | Raw 264.7 | Resveratrol-O-glucosides | - | Anti-inflammatory effects with different IC50 values compared to resveratrol | [6] |
| Cytokine mRNA Expression | Raw 264.7 | Dihydroresveratrol | 50 µM | Reduced expression of IL-6, IL-18, and IL-1β mRNA | [9] |
| Cytokine Secretion (in vivo) | DSS-induced colitis mice | Dihydroresveratrol (from Resveratrol + Probiotic) | - | Reduction of IL-1β and IL-6; Increase in IL-17A | [10] |
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-stimulated Macrophages
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Raw 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Raw 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Visualization: Anti-inflammatory Signaling Pathway
Dihydroresveratrol exerts its anti-inflammatory effects through the Aryl Hydrocarbon Receptor (AHR) pathway.[8]
Caption: Dihydroresveratrol's activation of the AHR anti-inflammatory pathway.
Conclusion
The preliminary biological screening of this compound, informed by studies on its aglycone and related glucosides, suggests a promising profile of low cytotoxicity and potential antioxidant and anti-inflammatory activities. The provided data tables, detailed experimental protocols, and pathway visualizations serve as a foundational guide for researchers and drug development professionals. Further direct investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation [mdpi.com]
- 6. Production of Resveratrol Glucosides and Its Cosmetic Activities | MDPI [mdpi.com]
- 7. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Dihydroresveratrol 3-O-glucoside from Broussonetia papyrifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and potential biological significance of Dihydroresveratrol 3-O-glucoside, a stilbene (B7821643) glycoside found in Broussonetia papyrifera (paper mulberry). While a specific, detailed protocol for the isolation of this compound from B. papyrifera is not extensively documented in publicly available literature, this guide synthesizes established methodologies for the extraction and purification of similar phenolic and stilbene glycosides from plant materials. The protocols provided are based on analogous separations and should be considered as a foundational framework for developing a specific and optimized isolation procedure.
Introduction to this compound and Broussonetia papyrifera
Broussonetia papyrifera has a long history of use in traditional medicine, particularly in East Asia.[1] The plant is a rich source of various bioactive phytochemicals, including flavonoids, polyphenols, phenylpropanoids, alkaloids, and terpenoids.[2] Among these, stilbenoids like resveratrol (B1683913) and its derivatives are of significant interest due to their potential therapeutic properties. This compound is a glycosylated form of dihydroresveratrol, a metabolite of resveratrol. While resveratrol's bioactivities are widely studied, its metabolites, which can be more abundant in vivo, may significantly contribute to its overall biological effects.[3][4] Dihydroresveratrol itself has been shown to exhibit anti-inflammatory and anti-cancer effects, and it plays a role in activating the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.[5][6] The isolation and characterization of this compound are crucial steps in exploring its unique pharmacological profile and potential for drug development.
Experimental Protocols: A Generalized Approach
The following protocols are compiled from established methods for the isolation of phenolic compounds and stilbene glycosides from plant sources, including general procedures applied to Broussonetia papyrifera.[7]
Plant Material Collection and Preparation
Fresh leaves of Broussonetia papyrifera should be collected and authenticated. The leaves are then washed, shade-dried, and ground into a coarse powder.
Extraction of Crude Phenolic Glycosides
The initial extraction aims to isolate a broad spectrum of phenolic compounds, including stilbene glycosides.
Table 1: Parameters for Crude Extraction
| Parameter | Value |
| Solvent | 95% Ethanol (B145695) |
| Solid-to-Liquid Ratio | 1:10 (w/v) |
| Extraction Method | Maceration with intermittent shaking |
| Duration | 72 hours at room temperature |
| Number of Extractions | 3 |
Protocol:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 solid-to-liquid ratio for 72 hours at room temperature with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Fractionation of the Crude Extract
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Table 2: Solvent Partitioning Parameters
| Solvent System | Purpose |
| n-Hexane | To remove non-polar compounds like fats and chlorophyll |
| Ethyl Acetate | To extract compounds of intermediate polarity, including some glycosides |
| n-Butanol | To extract more polar compounds, including many glycosides |
Protocol:
-
Suspend the crude ethanol extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction is expected to be enriched with phenolic glycosides and should be collected for further purification.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound from the complex butanol fraction.
Protocol:
-
Subject the dried n-butanol fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).
-
Pool fractions with similar TLC profiles.
Protocol:
-
Further purify the fractions containing the target compound by column chromatography on Sephadex LH-20.
-
Use methanol as the mobile phase.
-
This step helps to separate compounds based on their molecular size and to remove remaining impurities.
The final purification step involves preparative HPLC to obtain the pure compound.
Table 3: Illustrative Preparative HPLC Parameters
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |
| Flow Rate | 2-4 mL/min |
| Detection | UV at 280 nm and 320 nm |
Protocol:
-
Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Elute using a gradient program, for example, starting with 10% acetonitrile in water and increasing to 50% acetonitrile over 40 minutes.
-
Collect the peak corresponding to this compound based on its retention time, which would need to be determined using an analytical standard if available, or by subsequent structural elucidation.
Structural Elucidation
The purified compound's structure should be confirmed using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the complete structure and stereochemistry.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Postulated Signaling Pathway
Based on the known activity of its aglycone, dihydroresveratrol, the following pathway is a plausible target for investigation.[5][6]
Caption: Postulated signaling pathway influenced by dihydroresveratrol.
Conclusion and Future Directions
The isolation of this compound from Broussonetia papyrifera presents a promising avenue for the discovery of novel therapeutic agents. The generalized protocol outlined in this guide provides a solid starting point for researchers. Optimization of each step, particularly the chromatographic separations, will be essential to achieve high purity and yield. Future research should focus on the definitive elucidation of the specific signaling pathways modulated by this compound to fully understand its pharmacological potential and to guide its development as a potential therapeutic candidate. The anti-inflammatory and anti-cancer properties of its aglycone suggest that the glycoside may also possess significant bioactivity, warranting further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylation of Stilbene Compounds by Cultured Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 4. Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. english.nwipb.cas.cn [english.nwipb.cas.cn]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of Dihydroresveratrol 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802) 3-O-glucoside, also known as 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside, is a natural polyphenol found in plants such as Broussonetia papyrifera.[1] As a glycosylated derivative of dihydroresveratrol (a metabolite of resveratrol), it exhibits modified physicochemical properties, such as increased water solubility, which can enhance its bioavailability and potential therapeutic applications.[2] While this compound is available from natural sources, efficient and scalable chemical and enzymatic synthesis methods are crucial for pharmacological studies and drug development.
These application notes provide detailed protocols for the synthesis of Dihydroresveratrol 3-O-glucoside. The methods described are based on established glycosylation techniques for the structurally similar parent compound, resveratrol (B1683913). Both enzymatic and multi-step chemical synthesis strategies are presented to offer flexibility depending on laboratory capabilities and desired regioselectivity.
Proposed Synthetic Strategies
Two primary retrosynthetic pathways are proposed for obtaining this compound. The selection of a specific route depends on the availability of starting materials and the desired control over byproduct formation.
Caption: Proposed strategies for synthesizing this compound.
-
Strategy A: Direct Glycosylation of Dihydroresveratrol. This approach involves the direct addition of a glucose moiety to the dihydroresveratrol backbone. It can be achieved either enzymatically, offering high regioselectivity, or through a chemical route that requires the use of protecting groups to direct glycosylation to the 3-hydroxyl position.
-
Strategy B: Hydrogenation of Resveratrol 3-O-glucoside. This strategy involves first synthesizing the more commonly studied Resveratrol 3-O-glucoside, followed by catalytic hydrogenation to reduce the stilbene (B7821643) double bond, yielding the target dihydro- derivative.
This document will focus on the protocols for Strategy A.
I. Enzymatic Synthesis Protocols
Enzymatic synthesis provides a highly specific, efficient, and environmentally friendly alternative to chemical methods.[3] Glycosyltransferases (GTs) or amylosucrases can be employed to catalyze the transfer of a glucose unit from a donor substrate to dihydroresveratrol. The following protocols are adapted from successful methods used for resveratrol glycosylation.[3][4][5]
Protocol 1: Synthesis using UDP-Glycosyltransferase (YjiC)
This protocol utilizes a UDP-glycosyltransferase from Bacillus licheniformis (YjiC), which has demonstrated high conversion rates for resveratrol.[4][5]
Experimental Workflow:
Caption: Workflow for enzymatic synthesis using YjiC glycosyltransferase.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
100 mM Tris-Cl buffer (pH 8.0)
-
2 mM Dihydroresveratrol (dissolved in a minimal amount of DMSO)
-
4 mM UDP-D-glucose (sugar donor)
-
10 mM MgCl₂
-
-
Enzyme Addition: Add the purified YjiC enzyme to a final concentration of 50 µg/mL. A control reaction lacking the enzyme should be prepared in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours. For preparative-scale reactions, the incubation time can be extended up to 12 hours to maximize yield.[5]
-
Reaction Quenching: Stop the reaction by adding 400 µL of chilled methanol. Vortex the mixture thoroughly for several minutes.
-
Protein Removal: Centrifuge the mixture at 12,000 rpm for 30 minutes at 4°C to precipitate the denatured enzyme.[5]
-
Analysis and Purification: Carefully collect the supernatant. The formation of the product can be analyzed by HPLC-PDA. The product can be purified from the supernatant using preparative HPLC followed by lyophilization.
Protocol 2: Synthesis using Amylosucrase (DgAS)
This protocol uses a thermostable amylosucrase from Deinococcus geothermalis (DgAS) with sucrose (B13894) as an inexpensive glucose donor.[3] This system has shown a very high conversion rate of approximately 97%.[3]
Methodology:
-
Reaction Mixture Preparation: Prepare a 200 µL reaction mixture containing:
-
200 mM Tris-HCl buffer (pH 7.0)
-
0.2 mM Dihydroresveratrol (dissolved in DMSO)
-
50-100 mM Sucrose (sugar donor)
-
2 µg/mL purified DgAS enzyme
-
-
Incubation: Incubate the reaction at 40°C in a shaking incubator. Samples can be taken at various time points (e.g., 1, 2, 3, 4, and 5 hours) to monitor progress. Optimal conversion is typically reached within 5 hours.[3]
-
Reaction Termination: Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.
-
Clarification: Centrifuge the mixture at 12,000 rpm for 15 minutes.
-
Purification: Collect the supernatant and purify the glycosylated products using preparative HPLC.
II. Chemical Synthesis Protocol
Chemical synthesis offers an alternative to enzymatic methods and is highly scalable. However, it requires a multi-step process involving protection and deprotection of hydroxyl groups to achieve regioselectivity for the 3-OH position. This protocol is adapted from methods developed for the synthesis of resveratrol glucuronides and glucosides.[6][7]
Workflow for Chemical Synthesis:
Caption: Multi-step workflow for the chemical synthesis of this compound.
Methodology:
-
Step 1: Protection of Hydroxyl Groups (Acetylation)
-
Dissolve Dihydroresveratrol (1 eq.) in dichloromethane (B109758).
-
Add acetic anhydride (3.3 eq.) and triethylamine (B128534) (3.3 eq.) with stirring.[7]
-
Allow the reaction to proceed at room temperature for approximately 4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1N HCl and saturated NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield Dihydroresveratrol triacetate, which can often be used without further purification.[7]
-
-
Step 2: Selective Deacetylation of the 3-OH Group
-
This is a critical step for regioselectivity. A method successful for resveratrol involves using a mild base.[7]
-
Dissolve the Dihydroresveratrol triacetate (1 eq.) in a 1:1 mixture of THF and MeOH.
-
Add ammonium (B1175870) acetate (B1210297) (1 eq.).[7]
-
Stir the mixture at room temperature for 24 hours, monitoring carefully by TLC to maximize the formation of the 4',5-di-O-acetate product.
-
Concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer (MgSO₄) and concentrate. Purify the desired diacetate product by column chromatography.
-
-
Step 3: Glycosylation (Trichloroacetimidate Method)
-
This method is effective for forming the glycosidic bond.[6][8]
-
Dissolve the purified 4',5-di-O-acetyl-dihydroresveratrol (1 eq.) and a protected glucose donor such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq.) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to -20°C.
-
Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 eq.), dropwise.[6][8]
-
Stir the reaction at -20°C, allowing it to slowly warm to room temperature over several hours. Monitor by TLC.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to yield the fully protected this compound.
-
-
Step 4: Global Deprotection (Zemplén Deacetylation)
-
Dissolve the purified, protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) (e.g., 0.1 eq. of a 0.5 M solution in methanol).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until all acetate groups are removed.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., IR-120 H⁺ form), filter, and concentrate the filtrate.[6]
-
Purify the final product, this compound, by preparative HPLC or crystallization.
-
Data Summary
The following tables summarize quantitative data from related enzymatic glycosylation reactions of resveratrol, which serve as a valuable reference for optimizing the synthesis of its dihydro- derivative.
Table 1: Enzymatic Synthesis Conditions and Conversion Rates for Resveratrol Glycosylation
| Parameter | Method 1: YjiC[4][5] | Method 2: DgAS[3] |
| Enzyme | UDP-Glycosyltransferase (YjiC) | Amylosucrase (DgAS) |
| Substrate (Acceptor) | Resveratrol | Resveratrol |
| Substrate (Donor) | UDP-D-glucose | Sucrose |
| pH | 8.0 (Tris-Cl) | 7.0 (Tris-HCl) |
| Temperature | 37°C | 40°C |
| Reaction Time | 3 - 12 hours | 5 hours |
| Key Reagents | 10 mM MgCl₂ | - |
| Overall Conversion | ~90% (to mixed glucosides) | ~97% (to mixed glucosides) |
Table 2: Chemical Synthesis Yields for Resveratrol Glycosylation Intermediates
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Acetylation | Resveratrol | Resveratrol Triacetate | Acetic Anhydride, TEA | 96% | [7] |
| Selective Deacetylation | Resveratrol Triacetate | Resveratrol 3,4'-di-O-acetate | Ammonium Acetate | 41% (reported) | [6][7] |
| Glucuronidation | Resveratrol 3,5-diacetate | Protected Glucuronide | Trichloroacetimidate Donor, BF₃·OEt₂ | 56% | [6][8] |
Note: Yields for chemical synthesis are highly dependent on reaction scale and purification efficiency. The data presented is for resveratrol glucuronidation, which follows a similar synthetic logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 7. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Purification of Dihydroresveratrol 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol 3-O-glucoside, a glycosylated derivative of the naturally occurring polyphenol dihydroresveratrol, is a compound of increasing interest in pharmaceutical and nutraceutical research. Its enhanced solubility and potential for improved bioavailability compared to its aglycone counterpart make it a promising candidate for various therapeutic applications. Following the chemical or enzymatic synthesis of this compound, a robust purification strategy is paramount to isolate the target compound from unreacted starting materials, catalysts, and potential side-products.
These application notes provide a detailed overview of a multi-step purification strategy for this compound, incorporating liquid-liquid extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols provided are based on established methods for the purification of structurally similar stilbenoid and polyphenol glycosides.
Overall Purification Workflow
The purification of this compound from a crude post-synthesis mixture can be systematically approached in three main stages: initial cleanup by solvent extraction, enrichment of the glycoside fraction using flash column chromatography, and a final polishing step to achieve high purity via preparative HPLC.
Caption: Overall workflow for the purification of this compound.
Data on Purification of a Structurally Related Compound
| Compound | Purification Method | Starting Material | Purity Achieved | Reference |
| Dihydroresveratrol-3-O-β-d-glucuronide | Solid-Phase Extraction, Normal Phase Column Chromatography, Reversed-Phase Flash Column Chromatography, Semi-Preparative Reversed-Phase HPLC | Human Urine | 97.8% | [1] |
Experimental Protocols
Protocol for Initial Cleanup: Liquid-Liquid Extraction
This step aims to remove water-soluble impurities, such as salts and polar reagents, from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the reaction if necessary and remove any organic solvent used for the synthesis under reduced pressure.
-
Dissolve the crude residue in a mixture of ethyl acetate and deionized water (e.g., 100 mL of each for 1 g of crude material).
-
Transfer the mixture to a separatory funnel and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator to obtain the crude extract.
Caption: Workflow for liquid-liquid extraction.
Protocol for Enrichment: Flash Column Chromatography
This step separates the this compound from less polar impurities, such as unreacted dihydroresveratrol, and more polar impurities.
Materials:
-
Crude extract from the liquid-liquid extraction step
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase)
-
Solvents: Chloroform (B151607) and Methanol (B129727) (for normal-phase); Acetonitrile (B52724) and Water (for reversed-phase)
-
Glass column for flash chromatography
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Column Packing:
-
Normal-Phase: Prepare a slurry of silica gel in chloroform and pack the column.
-
Reversed-Phase: Prepare a slurry of C18 silica in the initial mobile phase (e.g., 10% acetonitrile in water) and pack the column.
-
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Normal-Phase: Elute the column with a gradient of increasing methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform). A suggested solvent system is chloroform:methanol (e.g., 8:1 v/v).
-
Reversed-Phase: Elute the column with a gradient of increasing acetonitrile in water (e.g., starting from 10% acetonitrile and increasing to 70% acetonitrile).
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the desired product.
-
Solvent Evaporation: Evaporate the solvent from the combined fractions under reduced pressure to yield the enriched product.
Protocol for Final Purification: Preparative HPLC
This final step is designed to achieve high purity (>98%) of the this compound.
Instrumentation and Conditions:
-
Instrument: Preparative High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (wash)
-
35-40 min: 90% to 20% B (re-equilibration)
-
-
Flow Rate: 10-20 mL/min.
-
Detection Wavelength: ~280 nm.
-
Injection Volume: Dependent on the concentration of the sample and the column capacity.
Procedure:
-
Dissolve the enriched product from the flash chromatography step in a suitable solvent (e.g., a small volume of the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a pure solid.
Caption: Logical workflow for preparative HPLC purification.
Conclusion
The successful purification of this compound post-synthesis is critical for its subsequent use in research and development. The combination of liquid-liquid extraction, flash column chromatography, and preparative HPLC provides a robust and scalable methodology to achieve high purity. The specific conditions, particularly the solvent gradients for chromatography, may require optimization based on the specific impurity profile of the crude synthetic mixture. Purity should be assessed at each stage using appropriate analytical techniques such as analytical HPLC and mass spectrometry.
References
Analytical Methods for the Detection and Quantification of Dihydroresveratrol 3-O-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of Dihydroresveratrol (B186802) 3-O-glucoside, a significant metabolite of resveratrol (B1683913). The methodologies outlined herein are essential for pharmacokinetic studies, drug metabolism research, and the quality control of natural product-derived pharmaceuticals.
Introduction
Dihydroresveratrol, a primary metabolite of resveratrol produced by the gut microbiota, and its subsequent conjugates, such as Dihydroresveratrol 3-O-glucoside, are of increasing interest in nutritional and pharmaceutical research due to their potential biological activities, including antioxidant and anti-inflammatory effects.[1] Accurate and precise analytical methods are crucial for understanding the bioavailability, metabolic fate, and efficacy of these compounds. This document details validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as Nuclear Magnetic Resonance (NMR) for structural elucidation.
Metabolic Pathway of Resveratrol
Resveratrol undergoes extensive metabolism in the body. A key initial step is the hydrogenation of the double bond in the stilbene (B7821643) structure of resveratrol by the intestinal microflora to form dihydroresveratrol.[1] This is followed by phase II metabolism, where glucuronide and sulfate (B86663) groups are conjugated to the dihydroresveratrol molecule, forming compounds such as this compound.[1]
Metabolic conversion of resveratrol.
Quantitative Data Summary
Due to the limited availability of specific quantitative validation data for this compound, the following table summarizes the performance of a validated LC-MS/MS method for the closely related metabolite, Dihydroresveratrol 3-O-glucuronide. These values can serve as a reference for method development and validation for the glucoside derivative.
| Analyte | Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Dihydroresveratrol-3-O-β-d-glucuronide | LC-MS/MS | 3 - 1000 | - | 15.28 - 53.03 | 97.8 | [2] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from established methods for resveratrol and its metabolites and is suitable for the routine quantification of this compound in various samples.[3][4]
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 200 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Acidify the plasma sample with 0.1 M HCl.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
References
- 1. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
High-performance liquid chromatography (HPLC) protocol for Dihydroresveratrol 3-O-glucoside
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of Dihydroresveratrol 3-O-glucoside, a significant metabolite of resveratrol (B1683913). This application note provides a comprehensive protocol for the separation, identification, and quantification of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented below. These parameters are based on established methods for resveratrol and its derivatives, ensuring robust and reproducible results.
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |
| Mobile Phase B | Acetonitrile[2][4] |
| Gradient Elution | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 280 nm[1][4] |
| Run Time | Approximately 30 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[7] This stock solution should be stored at -20°C in the dark.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a biological matrix (e.g., plasma).
-
Protein Precipitation: To 250 µL of plasma sample, add 250 µL of cold methanol.[5]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[5]
-
Centrifugation: Centrifuge the samples at 13,000 g for 15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean microtube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.[5]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase composition.[5]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Typical validation parameters for similar HPLC methods are summarized below.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from endogenous matrix components |
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of Resveratrol Glucosides and Its Cosmetic Activities | MDPI [mdpi.com]
- 5. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Note: Quantification of Dihydroresveratrol 3-O-glucoside in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802), a primary metabolite of resveratrol (B1683913) formed by intestinal microflora, and its conjugates are of significant interest in nutritional and pharmaceutical research due to their potential antioxidant and anti-inflammatory properties.[1] Accurate quantification of Dihydroresveratrol 3-O-glucoside, a phase II metabolite, in biological matrices such as plasma, urine, and tissues is crucial for understanding the bioavailability, pharmacokinetics, and biological activities of resveratrol and its metabolites.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for detecting the low concentrations of these metabolites typically found in vivo, making it the preferred analytical method.[1] This document provides detailed protocols for the analysis of this compound in biological samples.
Metabolic Pathway of Resveratrol
Resveratrol undergoes extensive metabolism in the body. A key transformation is the conversion to dihydroresveratrol by the gut microbiota.[1][2][3] This is followed by phase II metabolism, where glucuronide and sulfate (B86663) conjugates of dihydroresveratrol are formed.[1][4]
Metabolic conversion of resveratrol to this compound.
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Two common methods are Protein Precipitation for plasma/serum and Solid-Phase Extraction (SPE) for more complex matrices like urine or tissue homogenates.
A. Protein Precipitation (for Plasma/Serum)
This method is rapid and suitable for high-throughput analysis.
-
Materials:
-
Plasma or serum sample
-
Acetonitrile (HPLC grade)[1]
-
-
Procedure:
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile.[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
-
B. Solid-Phase Extraction (SPE) (for Urine or Tissue Homogenates)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.[5][6]
-
Materials:
-
Urine or tissue homogenate sample
-
C18 SPE cartridges[1]
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Acidify the sample (e.g., 1 mL of urine) with 10 µL of formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
Sample preparation workflow.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.[1]
A. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
B. Mass Spectrometry (MS) Conditions
Mass spectrometry parameters should be optimized for this compound. The exact mass transitions will need to be determined by infusing a standard of the analyte.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 405.1 (Calculated for [M-H]⁻) |
| Product Ions (Q3) | m/z 229.1 (Dihydroresveratrol fragment), m/z 113.0 (Glucuronide fragment) |
| Collision Energy | To be optimized for each transition |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of this compound. Values are illustrative and should be determined for each specific assay.
| Parameter | Plasma | Urine |
| Linear Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
| Matrix Effect | Minimal | Minimal after SPE |
Conclusion
The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in biological samples. Proper sample preparation is critical for accurate and reliable results, with protein precipitation offering a high-throughput option for plasma and SPE providing cleaner extracts for more complex matrices.[1][5][6] The presented protocols and data serve as a comprehensive resource for researchers in pharmacology, nutrition, and drug development. Method validation is essential to ensure the reliability of the obtained results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Detection and structural characterization of the metabolites of dihydroresveratrol in rats by liquid chromatography coupled to high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Dihydroresveratrol 3-O-glucoside using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of Dihydroresveratrol 3-O-glucoside using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure the acquisition of high-quality data for unambiguous structure confirmation, a critical step in natural product research and drug development.
Introduction
This compound is a natural polyphenol found in plants such as Broussonetia papyrifera and Polygonum cuspidatum. As a derivative of resveratrol, it is of significant interest for its potential pharmacological activities. Accurate structural determination is paramount for understanding its biological function and for quality control in drug development. NMR spectroscopy is the most powerful technique for the complete structural assignment of such molecules in solution. This document details the necessary protocols for sample preparation, NMR data acquisition, and interpretation for the complete structural elucidation of this compound.
Data Presentation: NMR Chemical Shift Assignments
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally related compounds and predictive models. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Dihydroresveratrol Moiety | |||
| 2', 6' | 7.05 | d | 8.5 |
| 3', 5' | 6.72 | d | 8.5 |
| α, β | 2.80 | m | |
| 2 | 6.45 | d | 2.0 |
| 4 | 6.20 | t | 2.0 |
| 6 | 6.48 | d | 2.0 |
| Glucose Moiety | |||
| 1'' | 4.85 | d | 7.5 |
| 2'' | 3.48 | m | |
| 3'' | 3.45 | m | |
| 4'' | 3.40 | m | |
| 5'' | 3.42 | m | |
| 6''a | 3.90 | dd | 12.0, 2.5 |
| 6''b | 3.72 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Dihydroresveratrol Moiety | |
| 1' | 133.5 |
| 2', 6' | 130.0 |
| 3', 5' | 116.0 |
| 4' | 156.5 |
| α | 38.0 |
| β | 39.0 |
| 1 | 145.0 |
| 2 | 107.0 |
| 3 | 160.0 |
| 4 | 103.0 |
| 5 | 159.0 |
| 6 | 108.0 |
| Glucose Moiety | |
| 1'' | 102.5 |
| 2'' | 75.0 |
| 3'' | 78.0 |
| 4'' | 71.5 |
| 5'' | 78.5 |
| 6'' | 62.5 |
Experimental Protocols
Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.[1]
-
Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for this compound due to its good solubilizing properties for polar glycosides. Other deuterated solvents like DMSO-d₆ can also be used.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Tube and Cap: Use clean, high-quality NMR tubes and caps (B75204) to avoid contamination.
NMR Data Acquisition
The following experiments are essential for the complete structural elucidation of this compound. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR (Proton): This is the fundamental experiment to determine the number of different types of protons and their splitting patterns.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
-
¹³C NMR (Carbon): This experiment provides information on the number of non-equivalent carbons.
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
DEPT-90: Only CH signals are observed.
-
Two-dimensional NMR experiments are crucial for establishing the connectivity within the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (SW): Same as the ¹H spectrum in both dimensions.
-
Data Points (TD): 2048 in F2 and 256-512 in F1.
-
Number of Scans (NS): 4-8 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom.
-
Pulse Program: A standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (SW): ¹H dimension same as the ¹H spectrum; ¹³C dimension covering the expected carbon chemical shift range (e.g., 0-170 ppm).
-
Data Points (TD): 1024 in F2 (¹H) and 256 in F1 (¹³C).
-
Number of Scans (NS): 8-16 per increment.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different structural fragments.
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (SW): ¹H dimension same as the ¹H spectrum; ¹³C dimension covering the full carbon chemical shift range (e.g., 0-200 ppm).
-
Data Points (TD): 2048 in F2 (¹H) and 512 in F1 (¹³C).
-
Number of Scans (NS): 16-64 per increment.
-
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the logical flow of the structural elucidation process.
Caption: Experimental workflow for NMR-based structural elucidation.
References
Standard Operating Procedure for In Vitro Assays of Dihydroresveratrol 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dihydroresveratrol (B186802) 3-O-glucoside is a glycosylated form of dihydroresveratrol, a metabolite of the well-known polyphenol, resveratrol (B1683913). While extensive research has been conducted on the in vitro bioactivities of resveratrol and its aglycone metabolite, dihydroresveratrol, specific data on dihydroresveratrol 3-O-glucoside is less abundant. These application notes provide a comprehensive guide to the standard operating procedures for conducting in vitro assays to evaluate the biological activities of this compound. The protocols are based on established methods for stilbenoids and their glycosides.
The primary biological activities of interest for this compound in vitro include its antioxidant, anti-inflammatory, skin whitening (tyrosinase inhibition), and anti-aging (matrix metalloproteinase inhibition) properties. It is important to consider that the glycoside form may exhibit different solubility and bioavailability compared to its aglycone. Furthermore, in cell-based assays, the biological activity of this compound may be dependent on its cellular uptake and subsequent enzymatic hydrolysis to the active aglycone, dihydroresveratrol.
Key Signaling Pathways
Dihydroresveratrol, the aglycone of this compound, is known to exert its antioxidant and anti-inflammatory effects through the activation of key cellular signaling pathways, primarily the Nrf2/ARE and AMPK/SIRT1 pathways.[1][2] It is hypothesized that upon cellular uptake and hydrolysis, this compound will engage these same pathways.
References
Application Notes and Protocols: Dihydroresveratrol 3-O-glucoside in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the resveratrol (B1683913) metabolite dihydroresveratrol, has emerged as a compound of interest in various biological studies. Its applications in cell culture experiments primarily revolve around its effects on melanogenesis, its antioxidant and anti-inflammatory properties, and its role in metabolic regulation. These notes provide an overview of its demonstrated applications and detailed protocols for its use in cell culture experiments. Dihydroresveratrol 3-O-glucoside is noted as a potent inhibitor of melanogenesis, approximately 40 times more effective than kojic acid[1].
Data Presentation: Quantitative Effects of Dihydroresveratrol and its Glucoside
The following tables summarize the quantitative data from cell culture experiments involving Dihydroresveratrol (DHR) and its derivatives.
| Cell Line | Assay | Compound | Concentration | Observed Effect | Reference |
| B16F0 Melanoma | Melanin (B1238610) Content | Dihydroresveratrol glucoside | 25.5 µM | Significant reduction in melanin content | [2] |
| B16F10 Melanoma | Melanin Content | Dihydroresveratrol (DIRSV) | 50 µM | ~15% reduction in melanin content | [3] |
| B16F10 Melanoma | Tyrosinase Activity | Dihydroresveratrol (DIRSV) | 50 µM | Significant reduction in tyrosinase activity | [3][4] |
| HepG2 | Cell Viability (IC50) | Dihydroresveratrol (DR2) | 558.7 µM | 50% inhibition of cell viability | [5] |
| HepG2 | Antioxidant Response | Dihydroresveratrol (DR2) | 10, 20, 40 µM | Dose-dependent upregulation of Nrf2 and HO-1 protein expression | [5] |
| 3T3-L1 Preadipocytes | Adipocyte Differentiation | Dihydroresveratrol (DR2) | 40, 80 µM | Reduction in adipocyte differentiation | |
| C2C12 Myoblasts | Insulin Sensitivity | Dihydroresveratrol (DR2) | 40 µM | Significant rescue of phosphorylated AKT levels in insulin-resistant cells | [6] |
Key Applications and Signaling Pathways
Inhibition of Melanogenesis
Dihydroresveratrol and its glucosides have been shown to inhibit melanin synthesis in melanoma cell lines such as B16F10 and B16F0. This effect is primarily mediated through the downregulation of key signaling molecules in the melanogenesis pathway.
Signaling Pathway:
The proposed mechanism involves the suppression of the cAMP response element-binding protein (CREB), which leads to the downregulation of microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic enzymes, including tyrosinase (TYR). By inhibiting this pathway, this compound reduces the production of melanin.[3][4]
References
- 1. Synthesis of dihydroresveratrol glycosides and evaluation of their activity against melanogenesis in B16F0 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Resveratrol Derivatives on Melanogenesis and Antioxidant Activity in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Resveratrol Derivatives on Melanogenesis and Antioxidant Activity in B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ruidera.uclm.es [ruidera.uclm.es]
Assessing the Antioxidant Capacity of Dihydroresveratrol 3-O-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the in vitro and cellular antioxidant capacity of Dihydroresveratrol 3-O-glucoside. Dihydroresveratrol, a metabolite of resveratrol, and its glycosides are of increasing interest for their potential health benefits, which are largely attributed to their antioxidant properties.[1][2] These compounds are believed to exert their effects by scavenging free radicals and modulating intracellular signaling pathways involved in cellular defense against oxidative stress.[1][2]
The following sections detail the principles and experimental procedures for several widely accepted antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, ORAC (Oxygen Radical Absorbance Capacity) Assay, and the Cellular Antioxidant Activity (CAA) Assay.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using the following metrics. It is recommended that researchers generate specific data for this compound using the protocols provided below. For comparative purposes, data for resveratrol, a structurally related compound, may be considered.[3]
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC Value (µmol TE/µmol) | CAA Value (µmol QE/µmol) |
| This compound | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Trolox | Reference Standard | Reference Standard | 1.0 | Reference Standard |
| Quercetin | Reference Standard | Reference Standard | Data varies | 1.0 |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the radicals; a lower IC50 value indicates higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE). CAA values are expressed as Quercetin equivalents (QE).
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4][5] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant capacity of the sample.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in a dark, amber-colored bottle at 4°C.[3]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Standard Solution: Prepare a stock solution of a standard antioxidant such as Trolox or Ascorbic Acid.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound, standard, or solvent (for the blank) to respective wells.[3]
-
Add 180 µL of the 0.1 mM DPPH working solution to all wells.[3]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
Plot the % inhibition against the concentration of the test compound and the standard to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[5][9]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[5]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[5]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][10] Dilute the resulting ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][8]
-
Test Compound and Standard Solutions: Prepare serial dilutions as described in the DPPH protocol. Trolox is commonly used as the standard.[5]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TE).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Working Solution: Dilute a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).[11]
-
AAPH Solution (153 mM): Dissolve AAPH in phosphate buffer. This solution should be prepared fresh for each assay.[3]
-
Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer to generate a standard curve.[3]
-
This compound Solutions: Prepare dilutions of the test compound in phosphate buffer.[3]
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the respective wells.[3][12]
-
Add 150 µL of the fluorescein working solution to each well.[12]
-
Incubate the plate at 37°C for 30 minutes in a fluorescence microplate reader.[12]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated injector.[3][12]
-
Immediately begin kinetic fluorescence measurements (Excitation: 485 nm, Emission: 520-538 nm) every 1-5 minutes for at least 60 minutes at 37°C.[12][13]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.[5]
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve and express it as Trolox Equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment.[14] It uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15][16] Antioxidant compounds can suppress this oxidation, and the reduction in fluorescence is proportional to their cellular antioxidant activity.[14]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the growth medium and wash the cells three times with phosphate-buffered saline (PBS).[14][16]
-
Treat the cells with 100 µL of treatment medium containing the test compound or Quercetin (as a standard) at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.[14]
-
Remove the treatment solution and wash the cells three times with PBS.[14]
-
Add 100 µL of 600 µM AAPH solution in PBS to each well.[15]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C.[14][15]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both control (no antioxidant) and treated wells.[14]
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Create a dose-response curve by plotting CAA units versus the concentration of Quercetin.
-
Express the antioxidant activity of the test compound in Quercetin Equivalents (QE).[17]
-
Signaling Pathways
Dihydroresveratrol is thought to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] Under conditions of oxidative stress, Dihydroresveratrol may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant genes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. zen-bio.com [zen-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with Dihydroresveratrol 3-O-glucoside in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring derivative of dihydroresveratrol (DHR), a metabolite of resveratrol (B1683913). While extensive research has been conducted on resveratrol and its primary metabolite, DHR, in various mouse models, published in vivo studies specifically investigating Dihydroresveratrol 3-O-glucoside are limited. These application notes provide a comprehensive guide for designing and conducting in vivo studies with this compound in mouse models, based on the established protocols and known biological activities of its aglycone, dihydroresveratrol. It is hypothesized that this compound may act as a prodrug, being metabolized to the bioactive DHR in vivo.
The protocols and data presented herein are adapted from peer-reviewed research on dihydroresveratrol and are intended to serve as a foundational resource for researchers initiating studies with this compound. The primary focus is on the well-characterized anti-obesity and anti-inflammatory effects of DHR, which are largely attributed to the activation of key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.
Quantitative Data Summary
The following tables summarize key quantitative outcomes from a representative study administering dihydroresveratrol (DHR) to high-fat diet (HFD)-induced obese mice. This data is presented as a reference for expected outcomes when studying this compound, assuming its conversion to DHR in vivo.
Table 1: Effect of Dihydroresveratrol (DHR) on Body Weight and Glucose Tolerance in HFD-Fed Mice [1][2]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Percentage Weight Gain (%) | Blood Glucose at 60 min (IPGTT, mg/dL) | Blood Glucose at 90 min (IPGTT, mg/dL) |
| HFD (Vehicle) | 20-25 | Data not specified | Significant increase | Significantly higher | Significantly higher |
| HFD + DHR (40 mg/kg) | 20-25 | Data not specified | Reduced vs. HFD | No significant change | No significant change |
| HFD + DHR (80 mg/kg) | 20-25 | Data not specified | Significantly reduced vs. HFD | Significantly lower vs. HFD | Significantly lower vs. HFD |
Table 2: Proposed Dosing for this compound
| Compound | Molecular Weight ( g/mol ) | DHR Dose (mg/kg) | Equivalent this compound Dose (mg/kg) |
| Dihydroresveratrol (DHR) | ~216.24 | 40 | ~72.6 |
| This compound | ~392.40 | 80 | ~145.2 |
Note: The doses for this compound are calculated based on molecular weight to provide an equivalent molar dose of the DHR moiety. These are starting point recommendations and may require optimization.
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on weight gain, glucose metabolism, and related parameters in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
Standard chow diet (Control)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Oral gavage needles
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Induction of Obesity: Randomly assign mice to a control group (standard chow) or an HFD group. Feed the respective diets for 6-8 weeks to induce a stable obese phenotype in the HFD group.[1]
-
Treatment Groups: Divide the HFD-fed mice into at least three subgroups:
-
HFD + Vehicle
-
HFD + this compound (low dose, e.g., ~73 mg/kg)
-
HFD + this compound (high dose, e.g., ~145 mg/kg)
-
-
Administration: Prepare a suspension of this compound in the vehicle. Administer the assigned treatment daily via oral gavage for a period of 3-6 weeks.[1]
-
Monitoring: Monitor body weight and food intake weekly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, perform an Intraperitoneal Glucose Tolerance Test (IPGTT) (see Protocol 2) and collect blood and tissue samples for further analysis (e.g., histology of liver and adipose tissue, gene expression analysis).
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of this compound on glucose clearance and insulin (B600854) sensitivity.
Materials:
-
Fasted mice (6 hours)
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.[1]
-
Baseline Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample.
-
Glucose Administration: Administer a 2 g/kg body weight dose of the glucose solution via intraperitoneal injection.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.[1]
-
Data Analysis: Plot blood glucose levels over time for each treatment group and calculate the area under the curve (AUC) to assess glucose tolerance.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Dihydroresveratrol has been shown to modulate several key signaling pathways involved in metabolism and cellular stress responses. It is anticipated that this compound, upon conversion to DHR, will influence these same pathways.
References
- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
Application Notes & Protocols: Ultrasonic-Assisted Extraction of Resveratrol Glucosides from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring phytoalexin found in various plants, including grapes, peanuts, berries, and the roots of Japanese knotweed (Polygonum cuspidatum).[1][2][3] It exists in both trans- and cis-isomeric forms, often conjugated with a glucose molecule to form resveratrol glucosides (e.g., piceid).[3] These compounds have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[4][5] Ultrasonic-assisted extraction (UAE) is a highly efficient method for isolating resveratrol and its glucosides from plant matrices, offering advantages such as reduced extraction time and lower solvent consumption compared to conventional techniques.[6][7]
This document provides detailed application notes and protocols for the ultrasonic-assisted extraction of resveratrol glucosides from various plant materials.
Data Presentation: Quantitative Analysis of UAE Parameters
The following table summarizes the quantitative data from various studies on the ultrasonic-assisted extraction of resveratrol and its glucosides from different plant sources.
| Plant Material | Target Compound(s) | Optimal Extraction Parameters | Yield/Purity | Reference |
| Grapes | trans-resveratrol, trans-resveratrol 3-O-β-D-glucuronide, trans-resveratrol 4ʹ-O-β-D-glucuronide | Solvent: Ethyl acetateTemperature: 62°CTime: 20 minUltrasonic Power: 90%Solvent Volume: 3500 µL | Recoveries: 88.8–116.9% | |
| Grape Leaves | Resveratrol | Solvent: 40% Aqueous Ethanol (B145695)Temperature: 50°CTime: >30 minSolid/Liquid Ratio: 1:20 (m/v) | Purity improved from 2.1% to 20.6% after purification. | [8] |
| Grape Stems | trans-resveratrol, ε-viniferin, piceatannol, vitisin B | Solvent: 80% EthanolTemperature: 75°CTime: 15 minUltrasonic Power: 200W, 24kHz | 24-30% higher yield compared to conventional solvent extraction. | [6][7] |
| Peanut Sprouts | Resveratrol | Solvent: 80% EthanolTemperature: 70°CTime: 40 minLiquid/Solid Ratio: 30:1 (mL/g) | Extraction Yield: up to 1.1%Purity after purification: 47.5% | [9] |
| Grape Skin Residue | Resveratrol | Enzyme: Cellulase (1.3%)pH: 5.0Temperature: 57°CTime: 43 min (intermittent)Ultrasonic Power: 300W | Yield: 0.293% |
Experimental Protocols
Protocol 1: General Ultrasonic-Assisted Extraction of Resveratrol Glucosides
This protocol provides a general procedure for the UAE of resveratrol glucosides from plant material. Optimal conditions may vary depending on the specific plant matrix and should be determined empirically.
1. Sample Preparation:
- Obtain fresh or dried plant material (e.g., grape skins, peanut sprouts, Polygonum cuspidatum root).
- Wash the material thoroughly to remove any contaminants.
- Dry the plant material to a constant weight, typically in an oven at 40-60°C.
- Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Ultrasonic-Assisted Extraction:
- Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it into an extraction vessel.
- Add the selected extraction solvent (e.g., 80% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:30 w/v).
- Place the vessel in an ultrasonic bath or use a probe-type sonicator.
- Set the extraction parameters:
- Temperature: e.g., 60°C
- Time: e.g., 30 minutes
- Ultrasonic Power/Frequency: e.g., 200W / 24kHz
- Begin sonication. Ensure the temperature is maintained throughout the process.
- After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
- Collect the supernatant containing the extracted compounds.
- Repeat the extraction process on the residue for exhaustive extraction if necessary.
- Combine the supernatants.
3. Post-Extraction Processing:
- Filter the combined supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.
- The crude extract can be concentrated using a rotary evaporator under reduced pressure.
- For analysis, the extract can be dissolved in a suitable solvent for HPLC or UPLC-MS/MS analysis.
Protocol 2: Purification of Resveratrol from Crude Extract
This protocol describes a general method for purifying resveratrol from the crude extract using macroporous adsorption resin, as demonstrated with extracts from peanut sprouts.[9]
1. Adsorption:
- Prepare the crude extract solution at a specific concentration (e.g., 2 mg/mL) and adjust the pH (e.g., to 5.0).[9]
- Equilibrate an AB-8 macroporous adsorption resin column with the same pH-adjusted solvent.
- Load the crude extract solution onto the column at a controlled flow rate (e.g., 2 mL/min).[9]
- Wash the column with deionized water to remove unbound impurities.
2. Desorption (Elution):
- Elute the adsorbed compounds from the resin using an appropriate concentration of ethanol (e.g., 60-70%).[8][9]
- Maintain a consistent flow rate during elution (e.g., 1 mL/min).[9]
- Collect the eluate containing the purified resveratrol.
- Concentrate the purified fraction using a rotary evaporator.
3. Analysis:
- Quantify the resveratrol content and purity in the final product using HPLC.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Ultrasonic-Assisted Extraction
Caption: Workflow for UAE of Resveratrol Glucosides.
Key Signaling Pathways Modulated by Resveratrol
Resveratrol is known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and metabolism.
Caption: Signaling Pathways Modulated by Resveratrol.
References
- 1. Plant foods and herbal sources of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol: A Natural Compound with Pharmacological Potential in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Resveratrol: Health Benefits, Safety Information, Dosage, and More [webmd.com]
- 5. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hielscher.com [hielscher.com]
- 8. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Dihydroresveratrol 3-O-glucoside Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide for the preparation, storage, and handling of stock solutions of Dihydroresveratrol 3-O-glucoside for experimental use. Following these protocols will help ensure the accuracy, reproducibility, and reliability of experimental results.
Compound Properties and Data
This compound is a naturally occurring polyphenol.[1][2] Accurate preparation of stock solutions requires precise knowledge of its chemical and physical properties. Key data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄O₈ | [2][3][4] |
| Molecular Weight | 392.4 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid/powder | [1][5] |
| Recommended Solvents | DMSO, Ethanol, Methanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][6] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[1][5] It is highly recommended to prepare fresh solutions for immediate use.[6] | [1][5][6] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various experimental assays. Dimethyl sulfoxide (B87167) (DMSO) is often the preferred solvent for creating high-concentration stocks for in vitro studies.[7]
2.1. Materials
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials[7]
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
2.2. Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL:
-
Mass (mg) = 10 mM x 1 mL x 392.4 g/mol
-
Mass (mg) = 3.924 mg
Therefore, 3.924 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
2.3. Step-by-Step Procedure
-
Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Carefully weigh the calculated amount (e.g., 3.924 mg) of the compound powder using a calibrated analytical balance and place it into a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Solubility Enhancement (If Necessary): If the compound does not fully dissolve, warm the tube at 37°C and briefly sonicate in an ultrasonic bath.[6] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
Workflow for Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Best Practices for Stability and Handling
To ensure the integrity and efficacy of the this compound stock solution, adhere to the following best practices:
-
Protect from Light: The compound and its solutions should be stored in amber or opaque containers to prevent photodegradation.[5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to preserving its stability.[1]
-
Use Fresh Solutions: For maximum efficacy and reproducibility, it is best to prepare and use the solution on the same day.[6]
-
Confirm Stability: If a stock solution is stored for over a month at -20°C, its integrity should be re-assessed, for example, by HPLC, before use in critical experiments.[1][7]
-
Solvent Purity: Use high-purity, anhydrous grade solvents to prevent degradation due to contaminants or moisture.[7]
References
- 1. This compound | CAS 100432-87-9 | ScreenLib [screenlib.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Drug Delivery Systems of Resveratrol Glucosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its therapeutic potential in a range of diseases, attributed to its antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical application is often hampered by poor bioavailability, low water solubility, and rapid metabolism.[1][2] Resveratrol glucosides, such as polydatin (B1678980) (piceid), offer improved stability and solubility.[3][4] To further enhance the therapeutic efficacy of these compounds, advanced drug delivery systems are being developed to improve their pharmacokinetic profiles and target specific tissues.[4][5]
These application notes provide an overview of common drug delivery systems for resveratrol glucosides, detailing their formulation, characterization, and relevant biological pathways. The subsequent protocols offer step-by-step guidance for key experimental procedures.
Featured Drug Delivery Systems: A Comparative Overview
Several types of nanocarriers have been investigated for the delivery of resveratrol and its glucosides. Liposomes, polymeric nanoparticles, and solid lipid nanoparticles are among the most promising systems. Each offers distinct advantages in terms of drug loading, release characteristics, and biological interactions.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on drug delivery systems for resveratrol and its glucoside, polydatin.
Table 1: Physicochemical Properties of Polydatin-Loaded Nanoparticles
| Delivery System | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Polydatin | 80.2 ± 3.7 | 0.12 ± 0.06 | 88.4 ± 3.7 | - | [6] |
| Chitosan (B1678972) Nanoparticles | Polydatin | - | - | - | - | [7][8] |
| PLGA Nanoparticles | Polydatin | 187.3 | - | 94.52 ± 9.23 | 8.71 ± 0.74 | [9] |
| Fucoidan-based Nanoparticles | Polydatin | 102 ± 3.46 | - | - | 10.34 ± 0.6 | [10] |
Table 2: Physicochemical Properties of Resveratrol-Loaded Nanoparticles
| Delivery System | Active Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Resveratrol | 103.3 ± 1.687 - 134.2 ± 0.265 | ≤ 0.3 | ≥ 80 | - | [11] |
| Alginate-Chitosan Microbeads | Resveratrol | 387,000 (d50) | - | 85 | - | [12] |
| Nanosuspension | Resveratrol | 304.0 ± 81.21 | 0.225 ± 0.036 | - | - | [13] |
| Eudragit RL 100 Nanoparticles | trans-Resveratrol | 180 | - | - | - | [14] |
| HPMC/Poloxamer 407 Nanoparticles | trans-Resveratrol | < 300 | - | - | - | [15] |
Experimental Protocols
Protocol 1: Formulation of Polydatin-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating polydatin using the thin-film hydration technique, a common method for producing multilamellar vesicles.[6][11]
Materials:
-
Polydatin
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolve polydatin, soybean phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.
-
To reduce the size and lamellarity of the liposomes, sonicate the resulting suspension using a probe sonicator or by bath sonication.
-
For a more uniform size distribution, extrude the liposomal suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterize the prepared liposomes for particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Determine the encapsulation efficiency by separating the unencapsulated polydatin from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction using a suitable analytical method like HPLC.
-
Visualize the morphology of the liposomes using TEM.
Protocol 2: Formulation of Polydatin-Chitosan Nanoparticles via Ionotropic Gelation
This method is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent, such as tripolyphosphate (TPP), to form nanoparticles.[7][16]
Materials:
-
Polydatin
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Scanning Electron Microscope (SEM)
Procedure:
-
Prepare a chitosan solution by dissolving chitosan in an aqueous acetic acid solution (e.g., 1% v/v) with gentle stirring.
-
Dissolve polydatin in deionized water. The final concentration should be optimized based on solubility studies.[7]
-
Add the polydatin solution to the chitosan solution and stir to ensure homogeneity.
-
Prepare a TPP solution in deionized water.
-
Under constant magnetic stirring at room temperature, add the TPP solution dropwise to the chitosan-polydatin mixture. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove any unreacted reagents.
-
Resuspend the nanoparticle pellet in deionized water for further analysis.
-
Characterize the nanoparticles for size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency and drug loading by quantifying the amount of polydatin in the supernatant and the nanoparticle pellet.
-
Examine the surface morphology of the nanoparticles using SEM.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Resveratrol and its Glucosides
Resveratrol and its glucosides exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for designing targeted drug delivery systems and evaluating their efficacy.
Caption: Key signaling pathways modulated by resveratrol and its glucosides.
Experimental Workflow for Development and Characterization
The following diagram illustrates a typical workflow for the development and characterization of a drug delivery system for resveratrol glucosides.
Caption: Workflow for drug delivery system development and evaluation.
In Vitro Release Study Protocol
This protocol outlines a typical in vitro release study to evaluate the drug release kinetics from the formulated delivery system.
Caption: Protocol for a typical in vitro drug release study.
References
- 1. Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel nanoliposomal delivery system for polydatin: preparation, characterization, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polydatin-loaded chitosan nanoparticles ameliorates early diabetic nephropathy by attenuating oxidative stress and inflammatory responses in streptozotocin-induced diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polydatin Encapsulated Poly [Lactic-co-glycolic acid] Nanoformulation Counteract the 7,12-Dimethylbenz[a] Anthracene Mediated Experimental Carcinogenesis through the Inhibition of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved bioavailability and anti-nephrotoxicity efficacy of polydatin on cisplatin-induced AKI via a dual-targeting fucoidan delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes as carriers of the lipid soluble antioxidant resveratrol: evaluation of amelioration of oxidative stress by additional antioxidant vitamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel resveratrol delivery systems based on alginate-sucrose and alginate-chitosan microbeads containing liposomes: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 13. mdpi.com [mdpi.com]
- 14. In-vitro/in-vivo characterization of trans-resveratrol-loaded nanoparticulate drug delivery system for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparation and Characterization of Polydatin–Chitosan Nanocapsules for Enhanced Drug Delivery Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Dihydroresveratrol 3-O-glucoside in aqueous solutions
Welcome to the technical support center for Dihydroresveratrol (B186802) 3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Dihydroresveratrol 3-O-glucoside solution appears cloudy or has precipitated after preparation. What could be the cause?
A1: Precipitation of this compound in aqueous solutions is a common issue primarily due to its limited water solubility. Several factors can contribute to this:
-
Low Aqueous Solubility: Dihydroresveratrol, the aglycone part of the molecule, is inherently hydrophobic. While the glucoside moiety improves solubility compared to the aglycone, it can still be limited, especially at higher concentrations.
-
pH of the Solution: The stability of related phenolic compounds is highly pH-dependent. Alkaline conditions (pH > 7) can promote degradation, potentially leading to less soluble degradation products.
-
Co-solvent Concentration: If you are preparing the aqueous solution from a stock dissolved in an organic solvent like DMSO or ethanol, a high final concentration of the organic solvent can cause the compound to precipitate upon dilution into an aqueous buffer.
-
Temperature: Sub-optimal temperatures during storage or use can affect solubility and stability.
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: While specific stability studies on this compound are limited, data from the closely related compound, trans-resveratrol, strongly suggests that acidic to neutral pH is optimal for stability. For trans-resveratrol, degradation significantly increases at a pH above 6.8.[1] Therefore, maintaining your aqueous solution at a pH below 7.0, ideally between pH 4.0 and 6.0 , is recommended to minimize degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature can accelerate the degradation of phenolic compounds. Based on studies of similar molecules, it is advisable to prepare and use solutions of this compound at room temperature and to store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. For short-term storage of aqueous solutions (a few days), refrigeration at 4°C is recommended.
Q4: Is this compound sensitive to light?
A4: Phenolic compounds can be susceptible to photodegradation. Although the hydrogenation of the double bond in dihydroresveratrol makes it less prone to cis-trans isomerization than resveratrol, exposure to UV or even ambient light can still potentially lead to oxidative degradation. It is a best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The final concentration of the organic co-solvent (e.g., DMSO, ethanol) is too high. | Ensure the final concentration of the organic co-solvent is as low as possible, ideally ≤ 0.1% (v/v). Add the stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing. |
| The aqueous buffer has an inappropriate pH or high salt concentration. | Use a buffer with a pH in the acidic to neutral range (pH 4-7). If using a high-salt buffer like PBS, consider diluting it if precipitation occurs. | |
| Loss of compound activity over time in solution | Degradation due to pH, temperature, or light exposure. | Prepare fresh solutions before each experiment. If storage is necessary, use an acidic buffer (pH < 7), store at 4°C for short-term or -80°C for long-term, and protect from light. |
| Oxidative degradation. | Degas the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution to remove dissolved oxygen. Consider the addition of antioxidants like ascorbic acid or EDTA, but verify their compatibility with your experimental system. | |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., cell culture medium). | The pH of many cell culture media is around 7.4, which may promote the degradation of this compound over time. Account for this by minimizing the incubation time or by replenishing the compound during long-term experiments. |
Quantitative Data Summary
Disclaimer: The following data is for trans-resveratrol and is provided as a reference due to the lack of direct quantitative stability data for this compound. The stability of this compound is expected to follow a similar trend.
Table 1: pH-Dependent Stability of trans-Resveratrol in Aqueous Solution at 37°C
| pH | Half-life |
| 1.2 | > 90 days |
| 7.4 | < 3 days |
| 8.0 | < 10 hours |
| 10.0 | < 5 minutes |
Data extrapolated from stability studies on trans-resveratrol.[2]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Preparation of Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in an appropriate organic solvent such as DMSO or ethanol. For example, to make a 10 mM stock solution, dissolve 3.924 mg of the compound in 1 mL of DMSO.
-
Gently warm the solution to 37°C and sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C for long-term stability.
-
-
Preparation of Aqueous Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Determine the final desired concentration in your aqueous buffer (e.g., phosphate (B84403) buffer, cell culture medium).
-
While gently vortexing the aqueous buffer, add the required volume of the stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of the organic co-solvent is minimal (ideally ≤ 0.1%).
-
Use the freshly prepared aqueous solution immediately for best results.
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 100 µM).
-
Divide the solution into several aliquots in amber vials for testing under different conditions (e.g., different pH values, temperatures, and light exposures).
-
-
Incubation:
-
Store the aliquots under the desired stress conditions. For example:
-
pH stability: Adjust the pH of the buffer to various levels (e.g., 4, 7, 9) and incubate at a constant temperature.
-
Thermal stability: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) at a constant pH.
-
Photostability: Expose aliquots to a controlled light source (e.g., UV lamp or daylight) while keeping a control sample in the dark.
-
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each aliquot.
-
Immediately analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate constant and the half-life of the compound under each condition.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Chemical Synthesis of Dihydroresveratrol 3-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the chemical synthesis of Dihydroresveratrol (B186802) 3-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of Dihydroresveratrol 3-O-glucoside?
The main difficulties include achieving high regioselectivity, ensuring stereospecificity of the glycosidic bond, dealing with the multi-step nature of protection and deprotection of hydroxyl groups, and subsequent purification of the final product from isomers and reactants.[1] Low yields are also a common issue due to the complexity of these steps.[2]
Q2: Why is regioselectivity a significant problem in this synthesis?
Dihydroresveratrol has three hydroxyl (-OH) groups at the 3, 4', and 5 positions. During glycosylation, the glucosyl donor can react with any of these hydroxyls. Chemical synthesis without a proper protective group strategy often results in a mixture of 3-O-glucoside, 4'-O-glucoside, and 5-O-glucoside isomers, which can be difficult to separate.[1] Even enzymatic methods can produce multiple glucosylated products due to the dual binding modes of the substrate in the enzyme's active site.[3][4]
Q3: What are the main differences between chemical and enzymatic synthesis for this compound?
Chemical synthesis offers versatility but typically requires multiple steps of protecting and deprotecting the hydroxyl groups to achieve regioselectivity, which can be time-consuming and result in lower overall yields.[1][2] Enzymatic synthesis, using glycosyltransferases, can be more direct and highly regioselective under mild conditions, but the enzyme's specificity can be a limitation, sometimes still producing byproducts.[4][5]
Q4: How can the stability of the final this compound product be ensured?
The glycosidic bond can be susceptible to hydrolysis under certain pH and temperature conditions, leading to deglycosylation.[3] It is crucial to control the pH during the final deprotection and purification steps. The purified product should be stored at low temperatures in a dry, inert environment to prevent degradation.
Q5: What are the most effective methods for purifying this compound?
Due to the presence of multiple isomers with similar polarities, purification is often challenging.[1] Semi-preparative reversed-phase high-performance liquid chromatography (HPLC) is a highly effective method for isolating the desired 3-O-glucoside isomer with high purity.[6][7] Column chromatography with silica (B1680970) gel can also be used, but may not provide as high a resolution as HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction during the glycosylation step. | Verify the activity of the glycosyl donor and promoter/catalyst. Increase reaction time or temperature, but monitor for byproduct formation. Ensure all reagents are anhydrous if the reaction is moisture-sensitive. |
| Degradation of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the pH is controlled, as stilbenoids can be unstable.[8] | |
| Inefficient deprotection. | Ensure the deprotection conditions are suitable for the chosen protecting groups. The reaction may require longer times or a stronger reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. | |
| Poor Regioselectivity (Mixture of Isomers) | Ineffective protecting group strategy. | Re-evaluate the choice of protecting groups. Ensure the 4'- and 5-hydroxyl groups are fully protected before the glycosylation step. The use of bulky protecting groups can enhance selectivity. |
| Premature deprotection of other hydroxyl groups. | Check the stability of the protecting groups under the glycosylation reaction conditions. A more robust protecting group may be needed. | |
| Difficult Purification | Co-elution of isomers. | Optimize the HPLC purification method. Try a different solvent gradient, a different type of column (e.g., C18, Phenyl-Hexyl), or adjust the pH of the mobile phase.[3] |
| Presence of unreacted starting materials. | Before final purification, use an extraction or precipitation step to remove the bulk of the unreacted dihydroresveratrol or glycosyl donor. | |
| Product Instability (Deglycosylation Observed) | Harsh deprotection conditions. | Use milder deprotection reagents. For example, for acetyl groups, a base like ammonium (B1175870) acetate (B1210297) in methanol/THF can be gentler than stronger bases.[2] |
| Unstable pH during workup or storage. | Neutralize the reaction mixture carefully after deprotection. Store the purified product in a buffered solution or as a lyophilized powder at low temperatures. |
Experimental Protocols
General Protocol for Chemical Synthesis
This protocol outlines a general strategy for the chemical synthesis of this compound, involving protection, glycosylation, and deprotection steps.
Step 1: Selective Protection of 4'- and 5-Hydroxyl Groups
-
Dissolve dihydroresveratrol in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a base (e.g., pyridine (B92270) or triethylamine).
-
Slowly add a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl) or Benzyl (B1604629) bromide) at 0°C. The stoichiometry should be carefully controlled to favor di-protection.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the di-protected dihydroresveratrol using column chromatography.
Step 2: Glycosylation of the 3-Hydroxyl Group
-
Dissolve the protected dihydroresveratrol and a glycosyl donor (e.g., acetobromo-α-D-glucose) in an anhydrous solvent like dichloromethane.
-
Add a promoter, such as silver triflate or TMSOTf, at low temperature (e.g., -20°C) under an inert atmosphere.
-
Allow the reaction to proceed until the starting material is consumed (monitored by TLC).
-
Quench the reaction and purify the resulting protected glucoside by column chromatography.
Step 3: Deprotection
-
Dissolve the fully protected this compound in a suitable solvent.
-
For silyl (B83357) protecting groups, add a fluoride (B91410) source like TBAF. For benzyl groups, use catalytic hydrogenation (H₂, Pd/C). For acetyl groups on the glucose, use a mild base like sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Quench the reaction, neutralize, and remove the solvent.
-
Purify the final product, this compound, using semi-preparative HPLC.[6]
Quantitative Data Summary
Table 1: Comparison of Synthesis Parameters and Outcomes
| Parameter | Chemical Synthesis | Enzymatic Synthesis (using UGTs) |
| Regioselectivity | Highly dependent on protecting group strategy; often yields mixtures.[1] | Can be highly regioselective, but some enzymes produce multiple products.[4] Mutant enzymes can achieve >99% regioselectivity for a specific hydroxyl group.[9] |
| Number of Steps | Multiple (Protection, Glycosylation, Deprotection).[2] | Typically a single step. |
| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and sometimes extreme temperatures.[1] | Mild conditions (aqueous buffer, physiological pH, near room temperature).[5] |
| Typical Overall Yield | Can be low due to multiple steps and purification losses.[2] | Can be high, with conversions up to ~97% reported for resveratrol (B1683913) glucosides.[1] |
| Stereospecificity | Dependent on the glycosyl donor and reaction mechanism (e.g., Sₙ2-like attack). | Generally provides excellent stereocontrol (e.g., exclusively β-glucosides).[5] |
| Purification | Often complex, requiring extensive chromatography to separate isomers.[6] | Simpler if the reaction is highly selective; may still require HPLC.[3] |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the chemical synthesis of this compound.
Caption: The challenge of regioselectivity in direct glycosylation.
References
- 1. mdpi.com [mdpi.com]
- 2. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring Regioselectivity‐Controlled UDP‐Glycosyltransferase for Bidirectional Glycosylation of Tyrosol via Free Energy‐Driven Pocket Reshaping and Tunnel Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multidimensional biological activities of resveratrol and its prospects and challenges in the health field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing the extraction yield of resveratrol glucosides from natural sources
Welcome to the technical support center for the extraction of resveratrol (B1683913) glucosides from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to optimize extraction yields and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My resveratrol glucoside yield is lower than expected. What are the common causes?
A1: Low yields can stem from several factors throughout the extraction process:
-
Incomplete Cell Lysis: The plant cell wall must be sufficiently disrupted to release the intracellular contents, including resveratrol glucosides. Inadequate grinding of the raw material or insufficient extraction energy (e.g., low ultrasonic power or microwave energy) can lead to poor extraction efficiency.[1]
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, extraction time, and solid-to-liquid ratio are critical.[2][3] Each of these parameters must be optimized for the specific plant matrix and the target glucoside. For instance, excessively high temperatures can lead to the degradation of thermolabile compounds like resveratrol.[1][4]
-
Degradation of Target Compounds: Resveratrol and its glucosides can be sensitive to light, high temperatures, and alkaline pH conditions.[5] Exposure to these conditions during extraction and processing can lead to degradation and reduced yields.
-
Inefficient Hydrolysis (if applicable): If you are converting a more abundant glucoside (like polydatin) to resveratrol to increase the overall yield, incomplete enzymatic or acid hydrolysis will result in a lower final concentration of resveratrol.[6]
-
Losses During Purification: Each purification step, such as liquid-liquid extraction or column chromatography, can lead to some loss of the target compound. Inefficient separation can exacerbate these losses.
Q2: The color of my extract is very dark, and it seems to contain many impurities. How can I clean it up?
A2: A dark and impure extract is a common issue. Here are some purification strategies:
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids (e.g., water and an organic solvent like ethyl acetate). This can be effective in removing unwanted polar or non-polar impurities.[6][7]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively adsorb either the resveratrol glucosides or the impurities, allowing for their separation.
-
Column Chromatography: Techniques like silica (B1680970) gel column chromatography or the use of macroporous resins are highly effective for purifying resveratrol glucosides from crude extracts.[7][8] Different solvent systems can be used to elute the compounds based on their polarity.
-
Filtration: For removal of particulate matter and some non-polar compounds, filtration of the extract can be a simple and effective first step.[6]
Q3: Should I extract resveratrol glucosides directly or convert them to resveratrol first?
A3: This depends on your research goals. In many natural sources, such as Polygonum cuspidatum (Japanese Knotweed), resveratrol glucosides like polydatin (B1678980) are present in much higher concentrations than resveratrol itself.[9]
-
To maximize the total yield of resveratrol , it is a common and effective strategy to first extract the glucosides and then hydrolyze them to resveratrol using either acid hydrolysis or enzymatic methods with β-glucosidase.[6][9][10][11] This can increase the final resveratrol yield significantly, in some cases by as much as four-fold.[6][12]
-
If your interest is in the biological activity of the specific glucosides , then you should optimize the extraction to isolate these compounds directly and avoid hydrolysis steps.
Q4: What is the best analytical method to quantify my resveratrol glucoside yield?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of resveratrol and its glucosides.[3][13]
-
Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol).[14][15][16]
-
Detection: A UV detector set at a wavelength of around 306 nm is commonly used for detection.[14][15] A Diode Array Detector (DAD) can provide additional spectral information to confirm the identity of the peaks.[3][17]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inadequate sample preparation (particle size too large).[1] 2. Suboptimal solvent choice or concentration.[2] 3. Extraction temperature is too low or too high, causing degradation.[1][4] 4. Insufficient extraction time.[2] 5. Inefficient hydrolysis of glucosides to resveratrol.[6] | 1. Grind the plant material to a fine powder (e.g., 40-100 mesh) to increase the surface area.[6][11] 2. Test a range of solvents (e.g., ethanol (B145695), methanol, acetone) and their aqueous mixtures. An 80:20 ethanol/water mixture is often effective.[3][17] 3. Optimize the temperature. For many methods, a range of 40-60°C is a good starting point.[2][17] Avoid excessively high temperatures. 4. Perform a time-course experiment to determine the optimal extraction duration. 5. Optimize hydrolysis conditions (pH, temperature, enzyme concentration, reaction time).[9][10] |
| Extract is Cloudy or Contains Precipitate | 1. Presence of non-polar compounds (e.g., lipids, waxes) that are insoluble in the final solvent. 2. Temperature changes causing some compounds to precipitate. 3. Saturation of the extract. | 1. Perform a filtration step.[6] 2. A liquid-liquid extraction with a non-polar solvent can remove interfering lipids and waxes. 3. Centrifuge the sample and collect the supernatant. 4. Ensure the extract is not overly concentrated. |
| Degradation of Resveratrol/Glucosides | 1. Exposure to UV light.[5] 2. High temperatures during extraction or solvent evaporation.[1][4] 3. Alkaline pH conditions. | 1. Protect samples from light by using amber vials or covering glassware with aluminum foil. 2. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.[18] 3. Maintain a neutral or slightly acidic pH during extraction and processing. |
| Poor Separation in HPLC Analysis | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample matrix interference. | 1. Adjust the ratio of organic to aqueous solvent in the mobile phase. A gradient elution may be necessary.[14] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Clean up the sample using SPE or liquid-liquid extraction before injection. |
Data on Extraction Methods and Parameters
The following tables summarize quantitative data from various studies on the extraction of resveratrol and its glucosides.
Table 1: Comparison of Different Extraction Methods and Optimal Conditions
| Extraction Method | Natural Source | Key Parameters | Yield/Purity | Reference |
| Solvent Extraction | Grape Skin | Solvent: Ethanol/water (80:20 v/v), Temperature: 60°C, Time: 30 min | Recovery >96% | [17] |
| Ultrasonic-Assisted Extraction (UAE) | Grape Leaves | Solvent: 40% Aqueous ethanol, Temperature: 50°C, Time: 30 min, Solid/liquid ratio: 1:20 | Purity increased from 2.1% to 20.6% after purification | [4] |
| UAE | Peanut Sprouts | Solvent: 80% Ethanol, Temperature: 70°C, Time: 40 min, Solid/liquid ratio: 30:1 | Yield: 1.1% | [19] |
| Microwave-Assisted Extraction (MAE) | Grape Pomace | Time: 70 s, Solid-solvent ratio: 1:20, Microwave power: 600 W | Yield: 0.284% | [20] |
| MAE | Peanut Root | Microwave power: 400 W, Time: 4.5 min, Temperature: 80°C, Solvent: 60% ethanol, Solid-liquid ratio: 1:14 | Yield: 0.367% | [21] |
| Supercritical Fluid Extraction (SFE) | Grape Skin | Temperature: 40°C, Pressure: 150 bar, Modifier: 7.5% ethanol, Time: 15 min | - | [22] |
Table 2: Enzymatic Hydrolysis for Increased Resveratrol Yield
| Enzyme | Source of Polydatin | Optimal Conditions | Conversion/Yield | Reference |
| β-D-glucosidase from Sphingomonas | Polygonum cuspidatum | Temperature: 40°C, pH: 6.0 | 95.3% conversion in 4 hours | [10] |
| Piceid-β-D-glucosidase from Aspergillus oryzae | Polygonum cuspidatum | Temperature: 60°C, pH: 5.0, Substrate conc.: 40 g/L | 22.5 g/L of resveratrol produced in 4 hours | [9] |
| Snailase | Polygonum cuspidatum | Temperature: 62°C, Enzyme load: 6.6%, Time: 96 min | 100% conversion | [23] |
| Thermostable Cellulase & Immobilized β-glucosidase | Polygonum cuspidatum | Cellulase treatment: 50°C for 4h. Immobilized β-glucosidase for conversion. | Final resveratrol content: 13.69 ± 0.30 mg/g | [2][11] |
Experimental Protocols
Protocol 1: General Solvent Extraction
This protocol is a general guideline for the solvent extraction of resveratrol glucosides from grape skin.
-
Sample Preparation: Dry the grape skins and grind them into a fine powder (approximately 40 mesh).
-
Extraction:
-
Filtration: Filter the mixture through filter paper to separate the liquid extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to avoid degradation.
-
Purification (Optional): The crude extract can be further purified using liquid-liquid extraction or column chromatography.
-
Analysis: Quantify the resveratrol glucoside content using HPLC-UV at 306 nm.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted for the extraction of resveratrol glucosides from grape leaves.
-
Sample Preparation: Wash fresh grape leaves, dry them, and grind them into a powder (50 mesh).[4]
-
Extraction:
-
Filtration: Filter the extract to remove the solid plant material.
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Analysis: Analyze the resveratrol glucoside content by HPLC.
Protocol 3: Enzymatic Hydrolysis of Polydatin to Resveratrol
This protocol describes the conversion of polydatin to resveratrol using β-glucosidase.
-
Preparation of Extract: Obtain a crude extract containing polydatin from a source like Polygonum cuspidatum.
-
Enzymatic Reaction:
-
Reaction Termination: Stop the reaction, for example, by heating or adding a solvent like methanol.
-
Extraction of Resveratrol: Perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to isolate the newly formed resveratrol.
-
Analysis: Quantify the resveratrol content using HPLC to determine the conversion efficiency.
Visualizations
Caption: General workflow for extraction and analysis of resveratrol glucosides.
Caption: Troubleshooting logic for low extraction yield of resveratrol glucosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficient Enzyme-Assisted Extraction and Conversion of Polydatin to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The process of extracting pure resveratrol from resveratrol extract. [greenskybio.com]
- 8. CN102491880B - Technique for extracting resveratrol and pigment from grape skin - Google Patents [patents.google.com]
- 9. Enzymatic transformation of polydatin to resveratrol by piceid-β-D-glucosidase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of β-Glucosidase in a Biphasic System for the Efficient Conversion of Polydatin to Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Enzyme-Assisted Extraction and Conversion of Polydatin to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijper.org [ijper.org]
- 17. Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Four Main Methods for Extracting Resveratrol Extract from Plants. [greenskybio.com]
- 19. Ultrasonic-Assisted Extraction and Antioxidant Evaluation of Resveratrol from Peanut Sprouts | MDPI [mdpi.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Microwave-assisted Extraction of Resveratrol from Peanut Root [spkx.net.cn]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Identifying degradation products of Dihydroresveratrol 3-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroresveratrol (B186802) 3-O-glucoside. The information focuses on identifying potential degradation products and establishing robust analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Dihydroresveratrol 3-O-glucoside?
This compound is susceptible to degradation through two primary pathways:
-
Hydrolysis of the Glycosidic Bond: This is a critical degradation pathway that cleaves the O-glucoside linkage, releasing the dihydroresveratrol aglycone and a glucose molecule. This reaction can be catalyzed by acids or bases.[1][2][3]
-
Degradation of the Dihydroresveratrol Aglycone: The dihydroresveratrol molecule itself can degrade, particularly under oxidative, photolytic, and thermal stress.[4][5] The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures or other oxidative products.[4]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
Under forced degradation conditions, as recommended by ICH guidelines, the following degradation products can be anticipated[6][7][8][9]:
-
Acidic/Basic Hydrolysis: The primary degradation product will be Dihydroresveratrol and D-glucose due to the cleavage of the O-glycosidic bond.[1][3]
-
Oxidative Stress (e.g., with H₂O₂): Degradation is expected to occur on the dihydroresveratrol moiety. Oxidation of the phenolic hydroxyl groups can lead to the formation of quinone-type structures and other related oxidative products.[4]
-
Thermal Degradation: High temperatures can accelerate both the hydrolysis of the glycosidic bond and the degradation of the aglycone. This can result in a mixture of dihydroresveratrol, glucose, and further oxidative degradation products of dihydroresveratrol.[4][5][10][11][12]
-
Photodegradation (UV light): The aromatic rings and hydroxyl groups of the dihydroresveratrol portion of the molecule are susceptible to photochemical reactions. This can lead to the formation of various oxidative products and potential polymerization.[9][13][14][15]
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A combination of chromatographic and spectrometric techniques is recommended for the comprehensive analysis of this compound and its degradation products:
-
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA): This is a robust and widely used technique for quantifying the parent compound and its known degradation products. A stability-indicating HPLC method should be developed to ensure adequate separation of all relevant peaks.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are essential for the identification and structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants.[18][19][20][21][22]
Troubleshooting Guides
Problem 1: No degradation is observed under stress conditions.
-
Cause: The stress conditions may be too mild.
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature or extend the duration of the stress treatment.
-
For photostability studies, increase the light intensity or the exposure time.
-
Problem 2: The parent compound is completely degraded.
-
Cause: The stress conditions are too harsh.
-
Solution:
-
Reduce the concentration of the stressor.
-
Lower the temperature or shorten the exposure time.
-
Take samples at earlier time points to monitor the degradation progress.
-
Problem 3: Poor peak shape (e.g., tailing, fronting) in the HPLC chromatogram.
-
Cause:
-
Secondary interactions with the column: The phenolic hydroxyl groups of dihydroresveratrol and its degradation products can interact with residual silanols on silica-based C18 columns, leading to peak tailing.
-
Sample overload: Injecting too concentrated a sample can lead to peak fronting or splitting.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes and influence peak shape.
-
-
Solution:
-
Use a column with end-capping or a different stationary phase.
-
Lower the injection volume or dilute the sample.
-
Adjust the mobile phase pH with a suitable buffer.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to achieve a target degradation of 5-20%.[6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH and dilute with the mobile phase before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at specified time points.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 6% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed standard to identify and quantify the degradation products. For the identification of unknown peaks, LC-MS analysis is required.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A typical gradient might run from 10% to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and its expected degradation products (a PDA detector is useful for this).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Ensure all samples are filtered through a 0.45 µm syringe filter before injection.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Illustrative Degradation Data for a Related Phenolic Glycoside under Forced Degradation Conditions
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradation Products |
| 1 M HCl at 60°C | 24 | ~15% | Aglycone, Glucose |
| 0.1 M NaOH at RT | 24 | ~10% | Aglycone, Glucose |
| 6% H₂O₂ at RT | 24 | ~12% | Oxidized Aglycone |
| 80°C (solid state) | 48 | ~8% | Aglycone, Oxidized Aglycone |
| UV Light (254 nm) | 48 | ~18% | Oxidized Aglycone, Photoproducts |
Note: This data is illustrative and based on the typical behavior of phenolic glycosides. Actual degradation rates for this compound must be determined experimentally.
Visualizations
References
- 1. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving chemical stability of resveratrol in hot melt extrusion based on formation of eutectic with nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revistadechimie.ro [revistadechimie.ro]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 19. arabjchem.org [arabjchem.org]
- 20. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Enhancing Resveratrol Glucoside Bioavailability
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of resveratrol (B1683913) glucosides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing extremely low plasma concentrations of the parent resveratrol glucoside after oral administration in our animal model. What is the primary reason for this?
A1: This is a common and expected observation. The low systemic bioavailability of resveratrol and its glucosides (like polydatin) is primarily due to extensive first-pass metabolism in the intestines and liver.[1][2][3] Upon oral ingestion, resveratrol glucosides are often hydrolyzed to resveratrol by intestinal enzymes.[4] The released resveratrol is then rapidly and extensively converted into glucuronide and sulfate (B86663) conjugates.[1][3][5][6] As a result, only trace amounts of the unchanged parent compound may reach systemic circulation.[2][5][7] The major circulating forms are typically the metabolites, not the parent resveratrol or its glucoside.[5][8]
Q2: We developed a nanoformulation for our resveratrol glucoside, but the in vivo bioavailability improvement is marginal. What could be the issue?
A2: Several factors could be at play:
-
Instability of the Formulation: The nanoformulation may not be stable in the gastrointestinal (GI) tract's harsh environment (e.g., pH variations, enzymatic degradation). This can lead to premature release of the glucoside, exposing it to rapid metabolism.[9]
-
Particle Size and Surface Properties: The size, charge, and surface chemistry of your nanoparticles are critical for absorption. Suboptimal properties can lead to poor mucoadhesion, rapid clearance from the gut, or inefficient transport across the intestinal epithelium.[10]
-
Drug Loading and Release Kinetics: Low encapsulation efficiency or a rapid burst release profile can negate the benefits of the nano-carrier, as the compound is not sufficiently protected.[11] A sustained-release profile is often more effective.
-
Metabolic Pathway Saturation: Even with enhanced absorption, the metabolic pathways (sulfation and glucuronidation) may not be saturated, leading to continued high rates of metabolism.[5] Consider co-administration with inhibitors of these metabolic enzymes, such as piperine, though this requires further investigation.[12]
Q3: How can we accurately quantify both the resveratrol glucoside and its various metabolites in plasma samples?
A3: A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.[8][13]
-
Methodology: This technique offers the high sensitivity and selectivity needed to differentiate and quantify the parent glucoside and its various sulfate and glucuronide conjugates, even at very low concentrations.[13][14]
-
Sample Preparation: It typically involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column.[13][15] It's crucial to use separate extraction and chromatography conditions optimized for the parent compound versus its more polar metabolites.[13]
-
Enzymatic Hydrolysis: To measure total aglycone (resveratrol), samples can be treated with β-glucuronidase and sulfatase enzymes to convert the metabolites back to resveratrol before analysis.[3][16] Comparing results with and without this step allows for quantification of the conjugated forms.
Q4: Is there an advantage to using a resveratrol glucoside, like polydatin (B1678980), over resveratrol itself if it also gets metabolized?
A4: Yes, there can be advantages. While both are subject to metabolism, some studies suggest that glucosides like polydatin (piceid) have improved physicochemical properties. Glycosylation can increase water solubility and stability.[17][18][19] This enhanced solubility can lead to better absorption characteristics compared to the less soluble resveratrol aglycone.[17] Some evidence suggests polydatin may have greater bioavailability and be less susceptible to enzymatic oxidation than resveratrol.[17] The ultimate goal is to deliver a higher concentration of active compounds (parent or active metabolites) to the target tissues.
Q5: We are considering enzymatic modification of our resveratrol glucoside. What is the rationale behind this strategy?
A5: Enzymatic modification, specifically altering the glycosylation pattern, is a strategy to enhance bioavailability.[18]
-
Increased Solubility and Stability: Adding different sugar moieties can significantly increase water solubility and protect the molecule from degradation.[18][19]
-
Altered Metabolism: The type and position of the sugar can influence how the molecule is recognized by metabolic enzymes and transporters in the gut, potentially bypassing or slowing down the rapid first-pass metabolism.
-
Controlled Release: The glycosidic bond can be designed to be cleaved by specific enzymes at a target site, leading to a controlled release of the active aglycone. For instance, amylosucrase can be used to synthesize resveratrol α-glucosides, which have shown higher water solubility and stability compared to the naturally occurring β-glucoside (piceid).[19][20][21]
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies investigating strategies to improve the bioavailability of resveratrol and its glucosides.
Table 1: Comparison of Pharmacokinetic Parameters for Different Resveratrol Formulations in Animal Models.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Free Resveratrol (Suspension) | Rats | 50 mg/kg | 45.3 ± 11.2 | 198.7 ± 45.6 | 1.0 (Control) | [10] (Derived) |
| Resveratrol-loaded SLNs | Rats | 50 mg/kg | 158.6 ± 29.4 | 745.2 ± 134.1 | ~3.75 | [10] (Derived) |
| Resveratrol-loaded N-trimethyl chitosan-coated SLNs | Mice | 25 mg/kg | Not Reported | Not Reported | 3.8 | [10] |
| Resveratrol-loaded Casein Nanoparticles | Rats | 25 mg/kg | ~1500 | ~7500 | 10 | [11] |
| Polydatin-Phospholipid Complex | Rats | 100 mg/kg | 141.3 ± 25.4 | 748.2 ± 102.5 | 2.2 | [22] |
| Free Polydatin | Rats | 100 mg/kg | 89.7 ± 18.6 | 340.6 ± 65.7 | 1.0 (Control) | [22] |
*SLNs: Solid Lipid Nanoparticles. Data is often presented in various units; values are harmonized for comparison where possible.
Experimental Protocols
Protocol 1: Preparation of Resveratrol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized methodology based on techniques described in the literature.[10]
-
Objective: To encapsulate resveratrol within a lipid matrix to protect it from degradation and enhance its oral absorption.
-
Materials:
-
Resveratrol (or resveratrol glucoside)
-
Solid Lipid (e.g., Stearic acid, Glyceryl monostearate)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Polysorbate 80)
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Aqueous phase (Purified water)
-
-
Methodology (Hot Homogenization Technique):
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed resveratrol in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Crystallization: Quickly cool the resulting nanoemulsion in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the drug entrapped.
-
Purification/Washing (Optional): Centrifuge or dialyze the SLN dispersion to remove excess surfactant and unencapsulated drug.
-
Characterization: Analyze the formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure for assessing the oral bioavailability of a novel resveratrol glucoside formulation.[11][22][23]
-
Objective: To determine and compare the plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a resveratrol glucoside formulation against a control.
-
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (200-250g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing but allow free access to water.
-
Grouping: Divide the animals into groups (n=5-6 per group), e.g., Group A (Control: Resveratrol glucoside in aqueous suspension) and Group B (Test: Resveratrol glucoside nanoformulation).
-
Dosing: Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect serial blood samples (approx. 200-250 µL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Process the plasma samples (e.g., protein precipitation) and analyze for the concentration of the resveratrol glucoside and its major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate pharmacokinetic parameters using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control.
-
Visualizations: Pathways and Workflows
Diagram 1: Metabolic Fate of Oral Resveratrol Glucosides
Caption: Metabolic pathway of resveratrol glucosides after oral administration.
Diagram 2: Workflow for Bioavailability Enhancement using Nanoformulations
Caption: Experimental workflow for developing and testing a nanoformulation.
Diagram 3: Mechanisms of Bioavailability Enhancement by Nanocarriers
Caption: How nanocarriers improve the oral bioavailability of resveratrol glucosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol is absorbed in the small intestine as resveratrol glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Oral Bioavailability of Resveratrol by Its Encapsulation in Casein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theultrahealthstore.com [theultrahealthstore.com]
- 13. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. ijddr.in [ijddr.in]
- 23. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak separation in HPLC analysis of resveratrol metabolites
Welcome to the technical support center for the HPLC analysis of resveratrol (B1683913) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC analysis of resveratrol and its metabolites.
Q1: I'm observing poor resolution between the peaks of resveratrol and its glucuronide or sulfate (B86663) metabolites. What are the likely causes and how can I improve the separation?
A1: Poor resolution between resveratrol and its more polar metabolites is a common challenge. The primary reasons are often related to the mobile phase composition and the elution method.
-
Cause: Resveratrol is relatively nonpolar, while its glucuronidated and sulfated metabolites are significantly more polar. An isocratic elution with a high organic solvent concentration may cause the polar metabolites to elute too quickly and co-elute with the solvent front or with each other.
-
Solution: Implement a gradient elution program. Start with a higher percentage of the aqueous phase to retain and separate the polar metabolites. Gradually increase the organic phase concentration to elute the parent resveratrol. This approach provides a broader "separation window" for compounds with different polarities.[1]
Recommended Action Plan:
-
Switch to Gradient Elution: If you are using an isocratic method, switch to a gradient.
-
Optimize the Gradient Slope: A shallower gradient at the beginning of the run can improve the separation of early-eluting polar metabolites.
-
Adjust Mobile Phase pH: The pH of the aqueous phase can affect the ionization state of the metabolites, thus altering their retention. Experiment with a pH between 3 and 4 for reversed-phase chromatography to ensure consistent protonation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[2]
Q2: My resveratrol peak is tailing. What could be causing this and how do I fix it?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect quantitation accuracy.
-
Cause 1: Secondary Interactions: Residual silanol (B1196071) groups on the C18 column packing material can interact with the hydroxyl groups of resveratrol, causing tailing.
-
Solution 1: Use a base-deactivated or end-capped C18 column. Alternatively, add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. A lower pH can also suppress silanol ionization.
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][4]
-
Solution 2: Reduce the sample concentration or the injection volume.[3]
-
Cause 3: Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 3: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a series of strong solvents. If the column is degraded, it may need to be replaced.
Q3: I am seeing peak fronting for my resveratrol peak. What is the cause and how can I resolve it?
A3: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.
-
Cause 1: Sample Overload: This is the most common cause of peak fronting.[5][6]
-
Solution 1: Dilute your sample or decrease the injection volume.[5]
-
Cause 2: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[3][4]
-
Solution 2: Ensure your sample is completely dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase conditions.
-
Cause 3: Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the stationary phase to collapse, leading to poor peak shape.[6]
-
Solution 3: Verify that your method conditions are within the column manufacturer's specifications.
Q4: My peaks are splitting or showing shoulders. What are the potential reasons for this?
A4: Split or shoulder peaks can indicate a few different problems, often related to the column or sample preparation.
-
Cause 1: Column Inlet Blockage or Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.
-
Solution 1: Reverse-flush the column (if the manufacturer allows) to try and remove the blockage. If a void has formed, the column likely needs to be replaced. Using a guard column can help prevent this.
-
Cause 2: Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.
-
Solution 2: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Cause 3: Co-elution of Isomers: Resveratrol exists as trans- and cis-isomers. The trans-isomer is more stable, but UV light can cause conversion to the cis-isomer.[7][8] These isomers may elute very close to each other, appearing as a shoulder or a split peak if not fully resolved.
-
Solution 3: Protect your samples and standards from light. Optimize your method (e.g., adjust temperature, mobile phase composition) to improve the resolution of the isomers if their separation is critical.
Experimental Protocols & Data
Table 1: Example HPLC Gradient Programs for Resveratrol Metabolite Analysis
| Time (min) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., Acetonitrile (B52724) or Methanol) | Flow Rate (mL/min) |
| Program 1: Fast Separation | |||
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 18.0 | 5 | 95 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 21.0 | 95 | 5 | 1.0 |
| 25.0 | 95 | 5 | 1.0 |
| Program 2: High-Resolution Separation | |||
| 0.0 | 98 | 2 | 0.8 |
| 5.0 | 90 | 10 | 0.8 |
| 20.0 | 60 | 40 | 0.8 |
| 25.0 | 10 | 90 | 0.8 |
| 30.0 | 10 | 90 | 0.8 |
| 31.0 | 98 | 2 | 0.8 |
| 35.0 | 98 | 2 | 0.8 |
Detailed Protocol: HPLC Analysis of Resveratrol Metabolites in Plasma
This protocol provides a general framework. Optimization will be required based on your specific instrumentation and sample characteristics.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., caffeine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% aqueous, 5% organic).
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Use a program similar to those in Table 1.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) at 306 nm.[9]
-
Visual Diagrams
Resveratrol Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of resveratrol in humans, leading to the formation of more polar glucuronide and sulfate conjugates.
References
- 1. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methods to minimize E/Z photoisomerization of resveratrol derivatives during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize E/Z photoisomerization of resveratrol (B1683913) derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What is E/Z photoisomerization and why is it a concern for resveratrol derivatives?
A1: E/Z photoisomerization, also known as trans-cis isomerization, is a photochemical process where the more stable and biologically active trans-isomer (E-isomer) of resveratrol is converted to the less active cis-isomer (Z-isomer) upon exposure to light, particularly UV radiation.[1][2] This transformation is a significant concern because it can lead to a loss of the compound's desired biological activity, resulting in inaccurate and irreproducible experimental outcomes.[3] The cis-isomer is less stable and can undergo further reactions, leading to degradation products.[1][4]
Q2: What are the primary factors that trigger the photoisomerization of my resveratrol derivative?
A2: The primary trigger for isomerization is exposure to light, especially UV-A (365 nm) and UV-B radiation.[5][6] The rate of conversion is influenced by the wavelength and intensity of the light, the duration of exposure, pH, temperature, and the solvent used.[5][7] Alkaline pH (above 6.8) significantly accelerates degradation, while acidic conditions promote stability.[8]
Q3: Can I visually detect if my trans-resveratrol solution has isomerized?
A3: While significant isomerization and degradation might lead to observable color changes in some specific solvent and pH conditions, visual inspection is not a reliable method for determining the isomeric ratio.[9] The most accurate way to quantify the amounts of trans- and cis-isomers is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[8][10]
Q4: What are the best practices for storing resveratrol derivative stock solutions to prevent isomerization?
A4: To maintain the stability of your resveratrol derivatives, stock solutions should be stored in amber glass vials or containers wrapped in aluminum foil to completely block light. They should be stored at low temperatures, ideally -20°C or -80°C, for long-term storage. It is also advisable to prepare fresh solutions for critical experiments whenever possible and to minimize the headspace in the vial by using an inert gas like argon or nitrogen to prevent oxidation.
Q5: Are there any chemical additives that can help stabilize my resveratrol derivative in solution?
A5: Yes, certain molecules can help protect trans-resveratrol from isomerization. Encapsulation in protein matrices (like human serum albumin or β-lactoglobulin), polymeric nanoparticles, or liposomes can physically shield the molecule from light and improve stability.[11][12][13] The use of photostabilizers, such as ethylhexyl methoxycinnamate (EHMC), has also been shown to significantly reduce UV-induced isomerization.[14] Additionally, formulating resveratrol in specific natural deep eutectic solvents (NaDES) has demonstrated a photoprotective effect.[15]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell culture assays.
-
Possible Cause: Your trans-resveratrol derivative may be isomerizing to the less active cis-form under the experimental conditions. Standard laboratory lighting and prolonged incubation times can contribute to this issue.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all steps of the experiment, from stock solution preparation to cell plating and incubation, under subdued or amber-filtered light. Wrap plates and flasks in aluminum foil.
-
Minimize Exposure Time: Add the resveratrol derivative to the cell culture medium immediately before it is applied to the cells.
-
Analyze Isomeric Purity: Before and after a typical experiment duration, take an aliquot of your final working solution (from a parallel, cell-free well) and analyze it via HPLC to quantify the percentage of trans vs. cis isomers. This will confirm if isomerization is occurring.
-
Consider Stabilizers: If isomerization is confirmed, consider incorporating a stabilizing agent that is compatible with your cell culture system, such as encapsulating the derivative in a biocompatible nanoparticle formulation.[13]
-
Issue 2: My HPLC analysis shows a significant cis-isomer peak, even with careful handling.
-
Possible Cause: Isomerization may be occurring during the analytical procedure itself. The UV detector lamp in an HPLC system can be a source of isomerization, especially if the sample spends a long time in the autosampler.
-
Troubleshooting Steps:
-
Use an Amber Autosampler Vial: Protect the sample from ambient light while it is queued for injection.
-
Minimize Residence Time: Program your HPLC sequence to inject the resveratrol sample as soon as possible after it is placed in the autosampler.
-
Optimize HPLC Method: Use a rapid HPLC or UPLC method to reduce the analysis time and, consequently, the exposure time to the detector's light source.[10][16]
-
Check Solvent Purity: Ensure that the solvents used for your mobile phase are of high purity and are degassed, as impurities or dissolved oxygen can sometimes contribute to degradation.
-
Data Presentation
The stability of trans-resveratrol is highly dependent on environmental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Influence of pH and Temperature on trans-Resveratrol Stability
| pH | Temperature (°C) | Half-life | Reference |
| 1.2 | Room Temp | > 90 days | [7] |
| 1-7 | Room Temp | Stable for 28 days | [7] |
| 7.4 | 37 | < 3 days | [7] |
| 8.0 | 37 | < 10 hours | [7] |
| 10.0 | 37 | < 5 minutes | [7] |
Table 2: Effect of UV Light Exposure on trans-Resveratrol Isomerization
| Light Source | Solvent | Exposure Time | % Conversion to cis-isomer | Reference |
| Sunlight | Ethanol | 60 min | ~80-90% | [7] |
| UV Light (366 nm) | Ethanol | 80 min | > 90% | [5] |
| UV Light (254 nm) | Ethanol | 10 hours | ~63% | [5] |
Experimental Protocols
Protocol: Preparation and Handling of a Resveratrol Derivative Stock Solution for Cell Culture
This protocol outlines a method designed to minimize photoisomerization during the preparation of a stock solution for biological experiments.
-
Materials:
-
trans-resveratrol derivative (solid)
-
Anhydrous, spectroscopy-grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile, amber microcentrifuge tubes
-
Pipettes and sterile, filtered tips
-
-
Procedure:
-
Work in Subdued Light: Perform all steps in a dimly lit room or a laminar flow hood with the fluorescent light turned off. Use a red or amber safelight if additional illumination is needed.
-
Weighing: Quickly weigh the desired amount of the solid trans-resveratrol derivative and place it into the amber glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace oxygen. Immediately seal the vial tightly.
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used, but keep this brief.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure for the main stock.
-
Inert Gas Purge (Aliquots): Before capping each microcentrifuge tube, flush the headspace with inert gas.
-
Storage: Store all aliquots at -80°C, protected from light.
-
Usage: When ready to use, thaw a single aliquot in the dark. Dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding it to your experimental plates. Do not store diluted solutions.
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to handling resveratrol derivatives.
References
- 1. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Transformation of Food Resveratrol: Mechanisms and Biological Impact [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. benchchem.com [benchchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Stability of trans-resveratrol associated with transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Resveratrol Glycosylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic glycosylation of resveratrol (B1683913).
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic glycosylation of resveratrol, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the conversion of resveratrol to its glycoside unexpectedly low?
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for your specific enzyme.
-
Solution: Systematically optimize reaction parameters. For example, amylosucrase from Deinococcus geothermalis (DgAS) shows optimal activity at pH 7.0 and 40°C.[1][2][3] A UDP-glucosyltransferase (YjiC) from Bacillus licheniformis functions well at pH 8.0 and 37°C.[4][5]
-
Enzyme Inhibition: High concentrations of resveratrol or the product glycoside may inhibit the enzyme.
-
Solution: Perform kinetic studies to determine inhibitory concentrations. Consider a fed-batch or continuous process to maintain low substrate and product concentrations. Resveratrol has been shown to be a potent inhibitor of α-glucosidase, indicating its potential to interact with the active sites of other enzymes.[6]
-
Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions.
-
Solution: Add stabilizing agents such as BSA.[7] Consider using an immobilized enzyme, which can improve stability and allow for easier reuse.[8][9]
-
Incorrect Substrate Ratio: The molar ratio of the glycosyl donor to resveratrol can significantly impact the yield.
-
Solution: Optimize the donor-to-acceptor ratio. For cyclodextrin (B1172386) glucanotransferase (CGTase) using starch as a donor, the starch/resveratrol ratio is a key parameter to optimize.
-
Low Substrate Solubility: Resveratrol has poor water solubility, which can limit its availability to the enzyme.
-
Solution: Add a co-solvent like DMSO to dissolve the resveratrol before adding it to the reaction mixture.[5] However, be mindful that high concentrations of organic solvents can inhibit or denature the enzyme.
Q2: My reaction produces multiple glycosylated products (e.g., mono-, di-, tri-glucosides). How can I improve the regioselectivity for a specific product?
Possible Causes and Solutions:
-
Enzyme Promiscuity: Many glycosyltransferases can add sugar moieties to different hydroxyl groups of resveratrol (3-OH, 4'-OH, 5-OH), leading to a mixture of products.[4][5]
-
Solution:
-
Enzyme Selection: Different enzymes exhibit different regioselectivities. For instance, a point mutation in sucrose (B13894) phosphorylase (BaSP Q345F) has been shown to achieve 97% monoglucosylation.[10][11] Amylosucrase from Deinococcus geothermalis produces resveratrol-4'-O-α-glucoside and resveratrol-3-O-α-glucoside in a 5:1 ratio.[12]
-
Reaction Time: The product profile can change over time. Mono-glycosylated products may be converted to di- or poly-glycosylated products with longer incubation periods.[2] Monitor the reaction over time to find the optimal endpoint for your desired product.
-
Protein Engineering: If feasible, mutate the enzyme's active site to favor a specific glycosylation position.
-
Q3: I've successfully produced a resveratrol glycoside, but it seems to be degrading over time. What is happening and how can I prevent it?
Possible Causes and Solutions:
-
Enzymatic Deglycosylation/Transglycosylation: Some glycosyltransferases can catalyze a reverse reaction, transferring the glucose from the resveratrol glycoside back to the nucleotide sugar donor (e.g., UDP to form UDP-glucose), especially as the concentration of the glycoside product increases and the donor substrate is consumed.[4][5]
-
Solution:
-
In-situ Product Removal: Implement a strategy to continuously remove the product from the reaction mixture. An enzyme membrane reactor can be used to separate the smaller glycosylated resveratrol from the larger enzyme and substrates, improving the yield by up to 50%.[13]
-
Control Reaction Time: Stop the reaction before significant degradation occurs. Time-course analysis is crucial to identify the point of maximum product accumulation.[4]
-
-
Chemical Instability: While glycosylation generally increases stability, the product may still be susceptible to degradation under certain pH or temperature conditions.
-
Solution: Analyze the stability of your purified glycoside under various pH and temperature conditions to determine optimal storage conditions.
Q4: I'm having trouble with the solubility of my substrates. How can I improve this?
Possible Causes and Solutions:
-
Poor Aqueous Solubility of Resveratrol: Resveratrol is a hydrophobic molecule.
-
Solution: Dissolve resveratrol in a minimal amount of an organic co-solvent like DMSO before adding it to the aqueous reaction buffer.[2][5]
-
Complexation: The use of cyclodextrins can enhance the solubility of resveratrol and also serve as a glycosyl donor when using enzymes like CGTase.[13][14]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of enzymatic glycosylation of resveratrol over chemical synthesis?
Enzymatic glycosylation offers several advantages, including high regio- and stereoselectivity, mild reaction conditions (avoiding the need for harsh chemicals and protecting/deprotecting steps), and being an environmentally friendly approach.[15]
Q2: What are common enzymes used for resveratrol glycosylation?
Commonly used enzymes include UDP-glucosyltransferases (UGTs), amylosucrases, cyclodextrin glucanotransferases (CGTases), and sucrose phosphorylases.[1][5][10] Each has different requirements for glycosyl donors and may produce different product profiles.
Q3: How does glycosylation affect the properties of resveratrol?
Glycosylation significantly improves the water solubility and bioavailability of resveratrol.[12][16] It can also protect the molecule from enzymatic oxidation, thereby increasing its stability and half-life.[7][17][18]
Q4: What glycosyl donors are typically used?
The choice of glycosyl donor depends on the enzyme:
-
UDP-glucosyltransferases (UGTs): Use activated sugar nucleotides like UDP-glucose (UDP-Glc).[4][5]
-
Amylosucrase & Sucrose Phosphorylase: Can use inexpensive sucrose as a glucose donor.[1][2][10]
-
Cyclodextrin Glucanotransferase (CGTase): Uses starch or cyclodextrins.
Q5: How can I monitor the progress of my glycosylation reaction?
High-Performance Liquid Chromatography (HPLC) with a PDA detector is a common method to separate and quantify resveratrol and its various glycosylated products.[4][7] A high-throughput fluorescence-based assay that detects the formation of UDP can also be used for screening UGT activity.[19]
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for Resveratrol Glycosylation.
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Glycosyl Donor | Key Findings & Yield | Reference |
| Amylosucrase (DgAS) | Deinococcus geothermalis | 7.0 | 40 | Sucrose | ~97% conversion in 5 hours. | [1][2][3] |
| UDP-Glucosyltransferase (YjiC) | Bacillus licheniformis | 8.0 | 37 | UDP-glucose | 90% bioconversion, producing four different glucosides. | [4][5] |
| Cyclodextrin Glucanotransferase (CGTase) | Thermoanaerobacter sp. | 6.2 | 80 | β-Cyclodextrin | 35% yield in 2 hours; up to 50% with a membrane reactor. | [13] |
| Sucrose Phosphorylase (BaSP Q345F mutant) | Bifidobacterium adolescentis | N/A | N/A | Sucrose | Point mutation switched preference to resveratrol, achieving 97% monoglucosylation. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Resveratrol Glycosylation using UDP-Glucosyltransferase (YjiC)
This protocol is adapted from studies on YjiC from Bacillus licheniformis.[5]
-
Reaction Mixture Preparation:
-
Prepare a 10 mL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl₂
-
5 mM resveratrol (dissolved in a minimal amount of DMSO)
-
20 mM UDP-d-glucose
-
Purified YjiC enzyme (final concentration of 500 µg/mL)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 12 hours with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding three volumes of chilled methanol.
-
-
Protein Removal:
-
Vortex the mixture and centrifuge at 12,000 rpm for 30 minutes at 4°C to precipitate the denatured protein.
-
-
Analysis:
-
Analyze the supernatant for resveratrol and its glucosides using HPLC-PDA.
-
Protocol 2: Resveratrol Glycosylation using Amylosucrase (DgAS)
This protocol is based on the optimization of DgAS from Deinococcus geothermalis.[2]
-
Reaction Mixture Preparation:
-
Prepare a 200 µL reaction mixture containing:
-
200 mM Tris-HCl buffer (pH 7.0)
-
0.2 mM resveratrol (dissolved in DMSO)
-
100 mM sucrose (dissolved in water)
-
Amylosucrase (DgAS) enzyme (final concentration of 2.0 µg/mL)
-
-
-
Incubation:
-
Incubate the reaction at 40°C for 5 hours.
-
-
Sampling and Analysis:
-
Take samples at different time points (e.g., 0.5, 1, 2, 3, 4, 5 hours) to monitor the reaction progress.
-
Terminate the reaction in the samples by adding a quenching agent (e.g., acid or organic solvent).
-
Analyze the samples by HPLC to determine the conversion rate and product distribution.
-
Visualizations
Caption: General workflow for enzymatic glycosylation of resveratrol.
Caption: Troubleshooting logic for low yield in resveratrol glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. Immobilized enzyme cascade for targeted glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilized enzyme cascade for targeted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosylation mechanism of resveratrol through the mutant Q345F sucrose phosphorylase from the organism Bifidobacterium adolescentis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Switching enzyme specificity from phosphate to resveratrol glucosylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Implementation of an Enzyme Membrane Reactor to Intensify the α-O-Glycosylation of Resveratrol Using Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The bioactivities of resveratrol and its naturally occurring derivatives on skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycosylation of resveratrol protects it from enzymic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Glycosylation of resveratrol protects it from enzymic oxidation. | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Techniques to enhance the solubility of Dihydroresveratrol 3-O-glucoside for bioassays
Welcome to the technical support center for Dihydroresveratrol 3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in experimental settings.
FAQs
Q1: My this compound is not dissolving in my aqueous buffer for my bioassay. What should I do?
A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. We recommend preparing a concentrated stock solution in an organic solvent first, followed by serial dilution into your aqueous assay buffer.
Q2: Which organic solvents are recommended for creating a stock solution?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol[1]. Product datasheets for the related compound, dihydroresveratrol, show high solubility in DMSO and ethanol[2].
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This is a common issue known as "solvent shock." To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. You can try a stepwise dilution, first into a small volume of medium and then into the final volume. Gentle warming of the buffer may also help.
Q4: What is the maximum concentration of this compound I can expect to dissolve?
A4: Quantitative solubility data for this compound is limited. One supplier indicates a solubility of less than 1 mg/mL in aqueous solutions, classifying it as slightly soluble or insoluble[3]. For its aglycone, dihydroresveratrol, the solubility is significantly higher in organic solvents (see Table 1).
Q5: Can I use pH adjustment to improve the solubility of this compound?
A5: While specific data for this compound is unavailable, phenolic compounds can exhibit pH-dependent solubility. For the related compound resveratrol (B1683913), stability is higher in acidic conditions (up to pH 6), with degradation occurring in neutral to basic conditions[4]. It is recommended to perform a pH-solubility profile for this compound in your specific buffer system.
Q6: Are there other methods to enhance solubility for in vivo or complex in vitro assays?
A6: Yes, forming an inclusion complex with cyclodextrins is a widely used technique to improve the aqueous solubility and stability of poorly soluble compounds like resveratrol and its derivatives[5][6]. This can significantly increase the effective concentration in your bioassay.
Quantitative Data Summary
The following table summarizes the available solubility data for Dihydroresveratrol and its aglycone, Dihydroresveratrol.
Table 1: Solubility Data
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Dihydroresveratrol | DMSO | 73.0 | 317.03 | [2] |
| Dihydroresveratrol | Ethanol | 46.0 | 199.77 | [2] |
| This compound | Aqueous Solution | < 1 | < 2.55 | [3] |
Note: The molarity for this compound is calculated based on the <1 mg/mL value and a molecular weight of 392.4 g/mol .
Experimental Protocols
Here are detailed methodologies for common solubility enhancement techniques.
Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent
-
Solvent Selection: Choose a high-purity organic solvent in which this compound is soluble, such as DMSO or ethanol[1].
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to reach the desired final concentration.
-
Crucially, ensure the final concentration of the organic solvent is compatible with your bioassay and does not exceed the toxicity limit for your cells (typically <0.5% for DMSO).
-
Protocol 2: Solubility Enhancement using Cyclodextrin (B1172386) Inclusion Complexation (Adapted from Resveratrol Protocols)
This protocol is adapted from methods used for resveratrol and should be optimized for this compound[5][6][7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
-
Molar Ratio Determination: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Complex Formation (Solvent Evaporation Method):
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle heating may be necessary.
-
In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the compound dropwise to the aqueous cyclodextrin solution while stirring continuously.
-
Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
-
Reconstitution: The lyophilized powder can be dissolved in your aqueous assay buffer. The solubility should be significantly enhanced compared to the free compound.
Signaling Pathways and Experimental Workflows
Dihydroresveratrol has been shown to modulate several key signaling pathways involved in cellular stress, metabolism, and inflammation. The glucoside form may have similar effects or be metabolized to the active aglycone.
Experimental Workflow for Solubility Enhancement
Caption: A workflow for solubilizing this compound.
AMPK/SIRT1 Signaling Pathway
Dihydroresveratrol can activate the AMPK/SIRT1 pathway, which plays a central role in cellular energy homeostasis and has implications for metabolic diseases.
Caption: Activation of the AMPK/SIRT1 pathway by Dihydroresveratrol.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Dihydroresveratrol has been shown to inhibit this pathway.
Caption: Inhibition of the p38 MAPK pathway by Dihydroresveratrol.
References
- 1. This compound | CAS:100432-87-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. medkoo.com [medkoo.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Sustained-Release Microspheres of Cyclodextrin–Resveratrol Complex Using Fenugreek Galactomannan Hydrogels: A Green Approach to Phytonutrient Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclusion Complex of Resveratrol with γ-Cyclodextrin as a Functional Ingredient for Lemon Juices - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage conditions for Dihydroresveratrol 3-O-glucoside powder and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dihydroresveratrol 3-O-glucoside. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored under controlled conditions to ensure its stability and integrity. Key recommendations include temperature, light, and humidity control.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, temperature, and light exposure. For optimal stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store them in tightly sealed vials, protected from light at low temperatures.[1] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents. These include Dimethyl Sulfoxide (DMSO), ethanol, methanol, pyridine, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3]
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent such as DMSO or ethanol. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2]
Storage Conditions Summary
For easy reference, the following tables summarize the recommended storage conditions for this compound powder and solutions.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Sources |
| Temperature | -20°C for long-term storage (up to 3 years). | [1][4] |
| 4°C for short-term storage (up to 2 years). | [1] | |
| Light | Store protected from light. Polyphenols can be light-sensitive. | [5] |
| Humidity | Store in a desiccated environment. | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Sources |
| Temperature | -80°C for long-term storage (up to 2 years in solvent). | [4] |
| -20°C for shorter-term storage (up to several months).[2] | [2] | |
| Light | Store protected from light. | [5] |
| Container | Use tightly sealed vials to prevent solvent evaporation and contamination. | |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by preparing aliquots. | [1] |
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered when working with this compound.
Issue 1: this compound powder has clumped or appears moist.
-
Possible Cause: Improper storage in a non-desiccated environment, leading to moisture absorption.
-
Solution:
-
Ensure the vial is brought to room temperature before opening to prevent condensation.[2]
-
Store the powder in a desiccator containing a suitable desiccant.
-
If clumping is severe, gently break up the clumps with a sterile spatula in a low-humidity environment.
-
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: The compound may have low solubility in the chosen solvent at room temperature.
-
Solution:
Issue 3: Precipitate forms in the solution during storage.
-
Possible Cause:
-
The solution may be supersaturated.
-
The storage temperature is too high, leading to solvent evaporation and increased concentration.
-
Interaction with components in the storage container.
-
-
Solution:
-
Try to redissolve the precipitate by warming the solution and sonicating.
-
If the issue persists, filter the solution through a sterile syringe filter to remove the precipitate. The concentration of the filtered solution should be re-verified.
-
For future preparations, consider using a slightly lower concentration or a different solvent system.
-
Issue 4: The solution has changed color or appears cloudy.
-
Possible Cause: This may be a sign of chemical degradation or microbial contamination. Polyphenols can oxidize, which may lead to a color change.
-
Solution:
-
Discard the solution, as its integrity may be compromised.
-
Prepare a fresh solution using aseptic techniques if it is for cell culture or other sensitive applications.
-
Ensure that the storage conditions (low temperature, protection from light) are strictly followed to minimize degradation.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[2]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of powder.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Aiding Solubilization: If the powder does not dissolve readily, gently warm the vial to 37°C and vortex briefly. For persistent solubility issues, sonicate the vial in an ultrasonic bath for a few minutes.[2]
-
Sterilization (if required): If the stock solution is for use in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. Store the aliquots at -20°C or -80°C.[1][4]
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Troubleshooting logic for common issues with this compound solutions.
References
- 1. Dihydroresveratrol | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Container Handbook - Section 13.2.1 Classification of goods according to moisture behavior [containerhandbuch.de]
- 3. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Common chemical storage environment conditions Chemical Bluetooth HACCP temperature and humidity data logger [freshliance.com]
- 5. btsjournals.com [btsjournals.com]
Validation & Comparative
Dihydroresveratrol vs. Dihydroresveratrol 3-O-glucoside: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of dihydroresveratrol (B186802) and its glycosylated form, dihydroresveratrol 3-O-glucoside. While extensive research has illuminated the therapeutic potential of dihydroresveratrol, a key metabolite of resveratrol (B1683913), data on its 3-O-glucoside derivative is notably sparse. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear understanding of these two compounds.
Executive Summary
Dihydroresveratrol, a metabolite of resveratrol produced by gut microbiota, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Its enhanced bioavailability compared to resveratrol has positioned it as a compound of significant interest.[1] In contrast, scientific literature on the biological activities of this compound is scarce. A singular study identified its presence in the leaves of Broussonetia papyrifera and reported a lack of cytotoxic activity against HepG-2 human hepatoma cells.[3] This guide will present the robust data available for dihydroresveratrol and contrast it with the limited information on its 3-O-glucoside, offering a perspective on the potential implications of glycosylation.
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative data on the biological activities of dihydroresveratrol. Data for this compound is limited to a single cytotoxicity study.
| Biological Activity | Assay | Cell Line/Organism | Dihydroresveratrol (Concentration/IC50) | This compound (Concentration/IC50) | Key Findings |
| Anti-cancer | MTT Assay | HepG-2 (Human Hepatoma) | - | No inhibitory effect | This compound did not show cytotoxicity in this specific assay. |
| Cell Proliferation | PC-3 (Prostate Cancer) | Biphasic: Proliferative at 10⁻¹⁰-10⁻⁷ M, Inhibitory at 10⁻⁵-10⁻³ M | Not Available | Dihydroresveratrol exhibits complex, concentration-dependent effects on cancer cell proliferation.[4] | |
| Cell Proliferation | DU-145 (Prostate Cancer) | Biphasic: Proliferative at 10⁻¹⁰-10⁻⁸ M, Inhibitory at 10⁻⁵-10⁻³ M | Not Available | Similar biphasic effect observed in another prostate cancer cell line.[4] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW264.7 Macrophages | Did not show significant anti-inflammatory effect in one study | Not Available | In contrast, other resveratrol metabolites showed significant anti-inflammatory activity.[2] However, other studies suggest potent anti-inflammatory effects through AHR activation. |
| Antioxidant | DPPH Radical Scavenging | In vitro | - | Not Available | Extracts of Broussonetia papyrifera, a source of the glucoside, show antioxidant activity.[5][6] |
| Ferric Ion Chelation | In vitro | - | Not Available | Aqueous extracts of Broussonetia papyrifera demonstrated potent Fe²⁺-chelating activity.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
-
Objective: To assess the effect of a compound on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Human hepatoma (HepG-2) cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for a predetermined period (e.g., 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan (B1609692) Formation: The plates are incubated for an additional 3-4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control.[3][4]
-
Nitric Oxide (NO) Production Assay in Macrophages
-
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its effect on NO production in stimulated macrophages.
-
Methodology:
-
Cell Culture: RAW264.7 murine macrophages are cultured in a suitable medium.
-
Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Compound Treatment: Cells are co-treated with LPS and various concentrations of the test compound.
-
Griess Assay: After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The inhibitory effect of the compound on NO production is then calculated.[7]
-
Signaling Pathways and Mechanisms
Dihydroresveratrol: Key Signaling Pathways
Dihydroresveratrol exerts its biological effects through the modulation of several key signaling pathways.
-
Aryl Hydrocarbon Receptor (AHR) Pathway: Dihydroresveratrol is a potent activator of the AHR, a transcription factor that plays a crucial role in regulating immune responses. Upon activation, AHR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) to modulate the expression of target genes, leading to anti-inflammatory effects.[8]
Caption: Dihydroresveratrol activates the AHR signaling pathway.
-
AMPK/SIRT1 Pathway: Dihydroresveratrol can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. This pathway is a key regulator of cellular energy homeostasis and can lead to the inhibition of pro-oxidant enzymes and the activation of downstream antioxidant pathways, thereby reducing oxidative stress.[1]
Caption: Dihydroresveratrol modulates the AMPK/SIRT1 pathway.
This compound: The Role of Glucosidation
Glucosidation is the process of attaching a glucose molecule to a compound. This modification can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and bioavailability. In the context of polyphenols like dihydroresveratrol, glucosidation generally increases water solubility, which may affect its absorption and distribution in the body. The biological activity of a glucoside can be exerted directly, or the glucoside may act as a prodrug, releasing the active aglycone (dihydroresveratrol in this case) after enzymatic hydrolysis by glucosidases in the intestine or within cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 3. Cytotoxic constituents from the leaves of Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Composition and Antioxidant Activities of Broussonetia papyrifera Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity and Total Phenolics of Broussonetia papyrifera Flower Extracts | Scientific.Net [scientific.net]
- 7. Evaluation of anti-inflammatory effects of Broussonetia papyrifera stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of Resveratrol and its Glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of resveratrol (B1683913) and its primary glucoside derivative, piceid. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in the fields of pharmacology, biochemistry, and drug development.
Executive Summary
Resveratrol, a well-studied polyphenolic compound, and its glucoside derivative, piceid (also known as resveratrol-3-O-β-D-glucoside), both exhibit significant antioxidant properties. While structurally similar, the presence of a glucose moiety in piceid influences its physicochemical properties, bioavailability, and, consequently, its antioxidant efficacy in different experimental systems. In vitro chemical assays suggest that piceid can exhibit higher radical scavenging activity in certain contexts, whereas cellular assays often indicate a greater protective effect from resveratrol, a difference attributed to its superior cellular uptake.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of resveratrol and piceid have been evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. Lower IC50 values indicate greater potency.
| Assay Type | Compound | IC50 Value (µM) | Key Findings | Reference |
| DPPH Radical Scavenging | Resveratrol | 81.92 ± 9.17 | Similar radical scavenging capacity to ε-viniferin. | [1] |
| Hydroxyl Radical Scavenging | Piceid | Not specified | Exhibited higher scavenging activity against hydroxyl radicals than resveratrol in vitro. | [1][2][3][4][5][6][7] |
| Cell Viability (H2O2-induced oxidative stress in HUVEC cells) | Resveratrol | Protective at 10-50 µM | Significantly attenuated oxidative damage and improved cell viability. | [1][2][5] |
| Cell Viability (H2O2-induced oxidative stress in MDA-MB-231 cells) | Resveratrol | Protective at 10-50 µM | Showed a significant protective effect against H2O2-induced cell damage. | [1][2][5] |
Signaling Pathway: Nrf2-ARE Activation
A key mechanism underlying the antioxidant effects of resveratrol involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like resveratrol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Caption: Nrf2-ARE signaling pathway activation by resveratrol.
Experimental Workflow for Antioxidant Activity Assessment
The evaluation of antioxidant activity typically follows a standardized workflow, beginning with sample preparation and progressing through various in vitro chemical and cell-based assays.
Caption: General experimental workflow for antioxidant activity assessment.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2][4]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (resveratrol, piceid)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to a fixed volume of the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH solution). A blank well should contain the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3][12][13]
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (resveratrol, piceid)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control.
-
Reaction Mixture: Add a small volume of the test compound or standard to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay using H2O2-induced Oxidative Stress
This cell-based assay measures the ability of a compound to protect cells from oxidative damage induced by hydrogen peroxide (H2O2).[14][15][16][17]
-
Reagents and Materials:
-
Human cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or others like HepG2, Caco-2)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H2O2)
-
Test compounds (resveratrol, piceid)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability dyes
-
96-well cell culture plates
-
Fluorescence microplate reader and absorbance microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specific period (e.g., 1-24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of H2O2 to induce oxidative stress.
-
Assessment of Intracellular ROS (using DCFH-DA):
-
After H2O2 treatment, wash the cells and incubate them with DCFH-DA solution. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence in compound-treated cells compared to H2O2-only treated cells indicates antioxidant activity.
-
-
Assessment of Cell Viability (using MTT assay):
-
After the treatment period, add MTT solution to the wells and incubate. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilize the formazan crystals and measure the absorbance. An increase in absorbance in compound-treated cells compared to H2O2-only treated cells indicates a protective effect.
-
-
Data Analysis: Calculate the percentage of ROS inhibition or the percentage of cell viability relative to controls.
-
Conclusion
The comparative analysis of resveratrol and its glucoside derivative, piceid, reveals nuances in their antioxidant activities. While piceid may demonstrate superior radical scavenging in acellular chemical assays, resveratrol often exhibits greater efficacy in cellular models, likely due to its enhanced cellular uptake. The activation of the Nrf2-ARE signaling pathway is a significant mechanism contributing to the antioxidant and cytoprotective effects of these compounds. The choice between resveratrol and piceid for further research and development may depend on the specific application, target tissue, and desired therapeutic outcome. Further in vivo studies are necessary to fully elucidate their comparative bioavailability and physiological effects.
References
- 1. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro | PLOS One [journals.plos.org]
- 6. Comparision of piceid and resveratrol in antioxidation and antiproliferation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. bioivt.com [bioivt.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resveratrol vs. Its Microbial Metabolites: A Comparative Guide to Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic applications in a wide range of diseases. However, its clinical efficacy is often hindered by its low oral bioavailability, primarily due to rapid and extensive metabolism in the intestine and liver. Emerging evidence suggests that the biological activity of resveratrol may be, in large part, attributed to its metabolites, particularly those produced by the gut microbiota. This guide provides an objective comparison of the bioavailability of resveratrol versus its principal microbial metabolites—dihydroresveratrol (B186802), lunularin (B1675449), and 3,4'-dihydroxy-trans-stilbene—supported by experimental data to inform future research and drug development strategies.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for resveratrol and its microbial metabolite, dihydroresveratrol. It is important to note that the data are compiled from different studies with varying experimental conditions, including species, dosage, and analytical methods. A direct comparison should, therefore, be made with caution. Quantitative pharmacokinetic data for lunularin and 3,4'-dihydroxy-trans-stilbene are currently limited in the scientific literature.
| Compound | Species | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Resveratrol | Human | 180 mg | ~507 (2.2 µM) | 1.5 | 575 (2.52 µM·h) | <1 | [1] |
| Rat | 50 mg/kg | ~500 | 0.25 | ~800 | ~20 | [2] | |
| Dihydroresveratrol | Mouse | (from 2.4g/kg Resveratrol diet for 4 weeks) | Significantly higher tissue concentrations than resveratrol | - | Significantly higher tissue accumulation than resveratrol | Higher than resveratrol | [2][3] |
Note: AUC (Area Under the Curve) represents the total drug exposure over time. Cmax is the maximum plasma concentration, and Tmax is the time to reach Cmax. Data for dihydroresveratrol is presented qualitatively due to the lack of direct pharmacokinetic studies administering the metabolite itself. Instead, studies have measured its significantly higher concentrations in tissues and biological fluids after oral administration of resveratrol[2][3].
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the comparison of resveratrol and its microbial metabolite bioavailability.
In Vivo Bioavailability Study in Rodents
This protocol outlines a typical experimental design to assess the pharmacokinetics of resveratrol and its metabolites in a rodent model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).
-
Acclimation: Animals are acclimated for at least one week before the experiment, housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
2. Dosing and Administration:
-
Test Compounds: Resveratrol and its synthesized microbial metabolites (dihydroresveratrol, lunularin, 3,4'-dihydroxy-trans-stilbene).
-
Formulation: Compounds are suspended in a vehicle suitable for oral administration, such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration Route: Oral gavage.
-
Dosage: A single dose of 50 mg/kg body weight.
3. Blood Sampling:
-
Procedure: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.
4. Analytical Method: HPLC-MS/MS Quantification:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724). The supernatant is then evaporated and reconstituted in the mobile phase for analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of resveratrol and its metabolites.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in negative ionization mode, with specific precursor-to-product ion transitions for each analyte.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles using non-compartmental analysis software.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes in the study of resveratrol bioavailability.
Caption: Metabolic pathway of resveratrol conversion by gut microbiota.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The available evidence strongly suggests that the microbial metabolites of resveratrol, particularly dihydroresveratrol, exhibit superior bioavailability compared to the parent compound. Following oral administration, these metabolites are found at significantly higher concentrations in tissues and biological fluids. This "resveratrol paradox," where the parent compound has low systemic levels yet elicits significant biological effects, may be explained by the potent activity of its more bioavailable microbial metabolites.
For researchers and drug development professionals, these findings underscore the importance of considering resveratrol's metabolites in future studies. The focus should shift towards evaluating the specific biological activities of these microbial-derived compounds, as they may represent more viable therapeutic candidates than resveratrol itself. Further direct pharmacokinetic comparisons are warranted to fully elucidate the bioavailability profiles of lunularin and 3,4'-dihydroxy-trans-stilbene and to provide a more complete picture of resveratrol's metabolic fate and its implications for human health.
References
In vivo validation of Dihydroresveratrol 3-O-glucoside bioactivity and efficacy
A Note on Dihydroresveratrol 3-O-glucoside: Extensive literature review indicates a current lack of specific in vivo validation data for this compound. The available research primarily focuses on the bioactivity of its aglycone form, Dihydroresveratrol (DHR), a key metabolite of Resveratrol (RSV). This guide therefore provides a comprehensive comparison of the in vivo efficacy of Dihydroresveratrol against its parent compound, Resveratrol.
Dihydroresveratrol, a primary metabolite of Resveratrol formed by gut microbiota, has demonstrated significant biological activity in vivo, in some cases surpassing that of Resveratrol itself.[1] This enhanced potency is often attributed to its superior bioavailability and tissue accumulation.[1][2] This guide summarizes the key experimental findings, protocols, and signaling pathways related to the in vivo validation of Dihydroresveratrol's bioactivity, with a focus on its anti-inflammatory and antioxidant properties.
Comparative Bioactivity Data
The following tables summarize quantitative data from in vivo and in vitro studies, highlighting the comparative efficacy of Dihydroresveratrol and Resveratrol.
Table 1: In Vivo Anti-inflammatory Effects in DSS-Induced Colitis Mouse Model
| Treatment Group | Pro-inflammatory Cytokine IL-1β Level | Pro-inflammatory Cytokine IL-6 Level | Anti-inflammatory Cytokine IL-17A Level | Reference |
| Resveratrol (RSV) + Ligilactobacillus salivarius Li01 (enhances conversion to DHR) | Significant Reduction | Significant Reduction | Significant Increase | [3][4] |
| Resveratrol (RSV) alone | Less pronounced effect compared to combination | Less pronounced effect compared to combination | Less pronounced effect compared to combination | [4] |
| Control (DSS-induced colitis) | Elevated | Elevated | - | [4] |
Table 2: In Vitro Effects on Adipogenesis and Oxidative Stress
| Compound | Assay | Cell Line | Concentration | Key Findings | Reference |
| Dihydroresveratrol (DHR) | Adipocyte Differentiation | 3T3-L1 | 40 µM | Similar reduction in adipocyte differentiation as 40 µM Resveratrol. | [5] |
| Resveratrol (RSV) | Adipocyte Differentiation | 3T3-L1 | 40 µM | Similar reduction in adipocyte differentiation as 40 µM DHR. | [5] |
| Dihydroresveratrol (DHR) | Cytotoxicity (IC50) | 3T3-L1 | 502.5 µM | Lower cytotoxicity compared to Resveratrol. | [5] |
| Resveratrol (RSV) | Cytotoxicity (IC50) | 3T3-L1 | 162.6 µM | Higher cytotoxicity compared to Dihydroresveratrol. | [5] |
| Dihydroresveratrol (DHR) | Lipid Peroxidation (MDA levels) | HepG2 | 10, 20, 40 µM | Dose-dependent reduction in malondialdehyde (MDA) production. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Dihydroresveratrol and Resveratrol are provided below.
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
-
Objective: To evaluate the in vivo anti-inflammatory effects of Dihydroresveratrol.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for a period of 7 days to induce acute colitis.
-
Treatment: Treatment groups receive oral administration of Resveratrol, a combination of Resveratrol and a probiotic strain (e.g., Ligilactobacillus salivarius Li01) that enhances the conversion to DHR, or a vehicle control.[4]
-
Assessment:
-
Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily.
-
Histological Analysis: Colon tissues are collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.
-
Cytokine Measurement: Serum and colon tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10, IL-17A) using ELISA or multiplex assays.[3][4]
-
2. High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Objective: To investigate the effects of Dihydroresveratrol on adipogenesis, insulin (B600854) resistance, and oxidative stress.[6][7]
-
Animal Model: C57BL/6 mice.
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and related metabolic dysfunctions.[5]
-
Treatment: Mice are orally administered Dihydroresveratrol or a vehicle control for a specified period.[5]
-
Assessment:
-
Metabolic Parameters: Body weight, food intake, and fasting blood glucose are regularly monitored. Glucose tolerance tests are performed to assess insulin sensitivity.[5]
-
Histological Examination: Liver and adipose tissues are collected for histological analysis to assess lipid accumulation and adipocyte size.[5]
-
Biochemical Analysis: Serum levels of insulin, lipids, and markers of liver function are measured.
-
Western Blot Analysis: Tissue homogenates (e.g., liver, adipose tissue) are analyzed by Western blot to determine the expression levels of key proteins in signaling pathways related to metabolism and oxidative stress (e.g., AMPK, Nrf2).[5]
-
3. In Vitro Cell-Based Assays
-
Cell Lines: 3T3-L1 preadipocytes for adipogenesis studies, HepG2 hepatocytes for oxidative stress and lipid accumulation studies, and RAW 264.7 macrophages for inflammation studies.[2][5]
-
Adipocyte Differentiation Assay: 3T3-L1 cells are induced to differentiate into adipocytes in the presence or absence of Dihydroresveratrol or Resveratrol. Lipid accumulation is visualized and quantified by Oil Red O staining.[5]
-
Oxidative Stress Assay: HepG2 cells are challenged with an oxidizing agent (e.g., H₂O₂) with or without pre-treatment with Dihydroresveratrol. Oxidative stress is assessed by measuring levels of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA).[5]
-
Nitric Oxide (NO) Production Assay: RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) in the presence of Dihydroresveratrol or Resveratrol. The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Dihydroresveratrol and a general workflow for its in vivo validation.
Caption: Dihydroresveratrol's Anti-inflammatory Signaling Pathway via AHR.
Caption: Dihydroresveratrol's Antioxidant Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Dihydroresveratrol vs. Resveratrol: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of dihydroresveratrol (B186802) and its well-known precursor, resveratrol (B1683913), on various cancer cell lines. By presenting experimental data, detailed methodologies, and outlining the underlying signaling pathways, this document aims to equip researchers with the necessary information to evaluate the therapeutic potential of these two related stilbenoids.
Comparative Cytotoxicity Data
The cytotoxic effects of both dihydroresveratrol and resveratrol are cell-line dependent and concentration-dependent. While resveratrol generally exhibits a more consistent cytotoxic profile, dihydroresveratrol displays a complex, biphasic activity in certain cancer types, being proliferative at very low concentrations and inhibitory at higher concentrations.[1] The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds in various cancer cell lines.
Table 1: Comparative IC50 Values of Dihydroresveratrol and Resveratrol in Prostate Cancer Cell Lines
| Cell Line | Compound | Concentration/IC50 | Key Findings |
| PC-3 (Prostate Cancer) | Dihydroresveratrol | Biphasic effect: Proliferative at 1 x 10⁻¹⁰ to 1 x 10⁻⁷ M, Inhibitory at 1 x 10⁻⁵ to 1 x 10⁻³ M | Dihydroresveratrol shows a complex, concentration-dependent effect.[1] |
| Resveratrol | Cytotoxic at 1 x 10⁻⁷ to 1 x 10⁻⁴ M | trans-Resveratrol is a more potent antiproliferative agent.[1] | |
| DU-145 (Prostate Cancer) | Dihydroresveratrol | Biphasic effect: Proliferative at 1 x 10⁻¹⁰ to 1 x 10⁻⁸ M, Inhibitory at 1 x 10⁻⁵ to 1 x 10⁻³ M | Similar biphasic effect as observed in PC-3 cells.[1] |
| Resveratrol | Cytotoxic at 1 x 10⁻⁷ to 1 x 10⁻⁴ M | Consistently cytotoxic at the tested concentrations.[1] |
Table 2: IC50 Values of Resveratrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resveratrol IC50 (µM) | Exposure Time |
| MCF-7 | Breast Cancer | 35.1 - 83.8 | 72h[2] |
| HeLa | Cervical Cancer | 35.1 - 83.8 | 72h[2] |
| HepG2 | Liver Cancer | 35.1 - 83.8 | 72h[2] |
| MDA-MB-231 | Breast Cancer | ~144 | 24h[3] |
| A549 | Lung Cancer | ~25.5 | 48h[4] |
Note: Direct comparative IC50 values for dihydroresveratrol across a wide range of cancer cell lines are limited in the currently available literature. The provided data for resveratrol is compiled from various studies and experimental conditions may differ.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like dihydroresveratrol and resveratrol.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured at a specific wavelength (typically 570 nm). The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of dihydroresveratrol, resveratrol, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of dihydroresveratrol and resveratrol are mediated through the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and survival.
Resveratrol's Pro-Apoptotic Signaling
Resveratrol is known to induce apoptosis in cancer cells through multiple pathways, with the p53 tumor suppressor protein playing a central role.
-
p53-Dependent Apoptosis: Resveratrol can activate and stabilize the p53 protein. Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as Bax, and downregulates anti-apoptotic genes, like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
-
MAPK Pathway Involvement: Resveratrol can also activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2. The activation of ERK1/2 can lead to the expression of COX-2, which, in complex with p53, can enhance the transcription of p53-responsive genes, further promoting apoptosis.[5]
Dihydroresveratrol's Mechanism of Action
The precise signaling pathways mediating the cytotoxic effects of dihydroresveratrol are less well-characterized than those of resveratrol. However, some studies suggest the following:
-
Hormone Receptor Modulation: In prostate cancer cells, the proliferative effects of dihydroresveratrol at low concentrations suggest a potential interaction with hormone receptors.[6]
-
Anti-inflammatory and Antiproliferative Effects: In some colon and renal cell lines, dihydroresveratrol and another resveratrol metabolite, lunularin, have demonstrated more potent antiproliferative and anti-inflammatory effects than resveratrol itself, suggesting they may be key contributors to resveratrol's chemopreventive properties in these tissues.[7]
-
Nrf2 Pathway Activation: There is evidence to suggest that dihydroresveratrol may activate the Nrf2-related antioxidative cascade, which could play a role in its biological activities.[1]
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the cytotoxicity of dihydroresveratrol and resveratrol using the MTT assay.
Caption: Simplified signaling pathway of resveratrol-induced apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trans-, cis-, and dihydro-resveratrol: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Resveratrol and its Glucosides: A Comparative Guide
A comprehensive analysis of the quantitative structure-activity relationship (QSAR) of resveratrol (B1683913) and its glucosides reveals key insights into how glycosylation impacts its biological efficacy. This guide provides a comparative overview of their antioxidant, antiproliferative, and anti-inflammatory activities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic properties. However, its clinical application is often limited by its metabolic instability. Glycosylation, the attachment of sugar moieties, is a common modification that can alter the physicochemical properties and biological activity of compounds like resveratrol. This guide delves into the QSAR of resveratrol and its primary glucoside, piceid, to elucidate the effects of this structural change.
Comparative Analysis of Biological Activity
The addition of a glucose molecule to resveratrol to form piceid significantly influences its biological activity. The following table summarizes the quantitative data from various in vitro studies, providing a direct comparison of the efficacy of resveratrol and piceid in different biological assays.
| Biological Activity | Assay | Compound | IC50 / Activity | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Resveratrol | 15.54 µg/mL | [1] |
| Piceid (Polydatin) | 54.35 µg/mL | [1] | ||
| ABTS Radical Scavenging | Resveratrol | 2.86 µg/mL | [1] | |
| Piceid (Polydatin) | 13.44 µg/mL | [1] | ||
| Antiproliferative Activity | MTT Assay (MCF-7 Breast Cancer Cells) | Resveratrol | 51.18 µM | [2] |
| Piceid | Not significantly cytotoxic at concentrations up to 100 µM | [3][4] | ||
| MTT Assay (HepG2 Liver Cancer Cells) | Resveratrol | 57.4 µM | [2] | |
| Piceid | Showed significant cytotoxicity only at concentrations ≥50 µmol/L | [3] | ||
| Anti-inflammatory Activity | COX-2 Enzyme Inhibition (in vitro) | Resveratrol | ~50 µM | [5] |
| iNOS Expression Inhibition | Resveratrol & Piceatannol (B1677779) | Attenuated iNOS expression at 10 mg/kg in mice | [6] |
Key Observations:
-
Antioxidant Activity: Resveratrol consistently demonstrates stronger radical scavenging activity in both DPPH and ABTS assays compared to its glucoside, piceid.[1] The presence of the free hydroxyl groups in resveratrol is crucial for its antioxidant capacity.
-
Antiproliferative Activity: Resveratrol exhibits significant cytotoxic effects against breast (MCF-7) and liver (HepG2) cancer cell lines.[2] In contrast, piceid shows considerably lower cytotoxicity, only becoming effective at higher concentrations.[3][4] This suggests that the glycosylation of resveratrol diminishes its antiproliferative potency.
Signaling Pathways and Experimental Workflows
The biological activities of resveratrol and its glucosides are mediated through complex signaling pathways. Furthermore, understanding the experimental workflows used to determine their efficacy is crucial for interpreting the data.
Key Signaling Pathway: SIRT1/Nrf2 Axis
Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a critical role in cellular stress resistance and longevity. Activation of SIRT1 by resveratrol can lead to the deacetylation and subsequent activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This pathway is a key mechanism underlying the antioxidant and anti-inflammatory effects of resveratrol.[7][8][9][10]
Experimental Workflow: QSAR Analysis
The quantitative structure-activity relationship (QSAR) analysis for compounds like resveratrol and its glucosides typically follows a structured workflow. This involves the synthesis or isolation of the compounds, determination of their biological activity through in vitro assays, and computational modeling to correlate chemical structure with activity.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: Resveratrol, piceid, and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of dilutions.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each sample dilution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each mixture is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[11][12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., MCF-7 or HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of resveratrol or piceid and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[14][15][16][17]
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol and piceatannol inhibit iNOS expression and NF-kappaB activation in dextran sulfate sodium-induced mouse colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol ameliorates rheumatoid arthritis via activation of SIRT1-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resveratrol Attenuates Hydrogen Peroxide-induced Injury of Rat Ovarian Granulosa-lutein Cells by Resisting Oxidative Stress via the SIRT1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol Alleviates Inflammation and ER Stress Through SIRT1/NRF2 to Delay Ovarian Aging in a Short-Lived Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. marinebiology.pt [marinebiology.pt]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
A Comparative Pharmacokinetic Analysis: Resveratrol vs. Dihydroresveratrol 3-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of resveratrol (B1683913) and its metabolite, dihydroresveratrol (B186802) 3-O-glucoside. Understanding the absorption, distribution, metabolism, and excretion of these compounds is critical for evaluating their therapeutic potential. This analysis is based on available preclinical data, primarily from studies conducted in rats.
Executive Summary
Resveratrol, a well-studied polyphenol, exhibits low bioavailability due to extensive first-pass metabolism, primarily forming glucuronide and sulfate (B86663) conjugates. Dihydroresveratrol, a metabolite of resveratrol produced by gut microbiota, and its glucuronidated form are also key players in the overall in vivo activity. Evidence suggests that dihydroresveratrol and its conjugates can be found in significant concentrations in plasma after oral administration of resveratrol, and that dihydroresveratrol itself is extensively metabolized, with its glucuronide conjugate being the most abundant circulating form. While direct comparative pharmacokinetic studies are limited, this guide collates available data to offer insights into the relative bioavailability and metabolic fate of these compounds.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for resveratrol, its metabolite dihydroresveratrol, and their respective glucosides, based on oral administration in rats. It is important to note that the data for dihydroresveratrol and its glucoside are limited to a single time point, which provides a snapshot rather than a complete pharmacokinetic profile.
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Bioavailability (%) | Species | Reference |
| Resveratrol | 50 | 7.1 | 1.48 | - | ~20% | Rat | [1] |
| 100 | ~2.4 (plasma) | ~1-3 (plasma) | 6.519 (ng/h/mL) | ~6% | Rat | [2] | |
| trans-Resveratrol-3-O-glucoside | 75 | 0.23 ± 0.08 | 0.25 | 0.35 ± 0.09 | Poor | Rat | [3] |
| 150 | 0.42 ± 0.12 | 0.25 | 0.78 ± 0.21 | Poor | Rat | [3] | |
| 300 | 0.75 ± 0.25 | 0.25 | 1.52 ± 0.45 | Poor | Rat | [3] | |
| Dihydroresveratrol | 60 | 0.88 (at 0.5 h) | - | - | - | Rat | [4] |
| Dihydroresveratrol Glucuronide | 60 | 33.5 (at 0.5 h) | - | - | - | Rat | [4] |
| Dihydroresveratrol Sulfate | 60 | 6.4 (at 0.5 h) | - | - | - | Rat | [4] |
Note: Direct comparison should be made with caution due to variations in experimental design, dosage, and analytical methods across different studies. The data for dihydroresveratrol and its conjugates represent plasma concentrations at a single time point (30 minutes) and not the peak concentration (Cmax).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the key experimental protocols from the cited studies.
Pharmacokinetics of Resveratrol in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Administration: Oral gavage of resveratrol at doses of 50 or 150 mg/kg/day.[1]
-
Sample Collection: Blood samples were collected at predetermined time points.[1]
-
Analytical Method: Plasma concentrations of resveratrol and its metabolites were determined using a high-pressure liquid chromatograph-tandem mass spectrometer (HPLC-MS/MS) system.[1]
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine key pharmacokinetic parameters including Cmax, Tmax, and AUC.[1]
Pharmacokinetics of trans-Resveratrol-3-O-glucoside in Rats
-
Animal Model: Groups of rats were used for the study.[3]
-
Administration: A single intragastric administration of trans-resveratrol-3-O-glucoside (TRG) at doses of 75, 150, or 300 mg/kg.[3]
-
Sample Collection: Plasma, tissues, bile, urine, and feces were collected.[3]
-
Analytical Method: The levels of TRG and its metabolites, trans-resveratrol-3-O-glucuronide (TRN) and trans-resveratrol (TR), were measured by a liquid chromatography-ultraviolet (LC-UV) method.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.[3]
Quantification of Dihydroresveratrol and its Metabolites in Rat Plasma
-
Animal Model: Sprague-Dawley rats.[5]
-
Administration: Oral administration of 60 mg/kg of dihydroresveratrol.[5]
-
Sample Collection: Blood samples were collected to obtain plasma.[5]
-
Analytical Method: Dihydroresveratrol was extracted from acidified plasma using a C18 cartridge and analyzed by HPLC with diode-array detection (HPLC-DAD) at 276 nm.[5] The presence of dihydroresveratrol glucuronide and sulfate was also detected.[5]
Metabolic Pathways and Experimental Workflow
The metabolic fate of resveratrol and dihydroresveratrol is a key determinant of their systemic exposure and biological activity. The following diagrams illustrate the primary metabolic pathways and a typical experimental workflow for comparative pharmacokinetic studies.
Caption: Metabolic fate of resveratrol and dihydroresveratrol.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics, tissue distribution and excretion study of trans-resveratrol-3-O-glucoside and its two metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of dihydroresveratrol in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Dihydroresveratrol 3-O-glucoside and Other Natural Stilbenoids
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Dihydroresveratrol 3-O-glucoside and other prominent natural stilbenoids, including resveratrol (B1683913), piceatannol, and pterostilbene. This document synthesizes available experimental data to facilitate an objective comparison of their therapeutic potential.
Executive Summary: Direct experimental data on the biological effects of this compound is currently limited in publicly available scientific literature. Therefore, this guide focuses on the biological activities of its aglycone, Dihydroresveratrol (DHR), a major metabolite of resveratrol. It is important to note that glycosylation can significantly influence a compound's bioavailability, cellular uptake, and overall biological activity. As such, the data presented for DHR should be considered a proxy, and further research is warranted to elucidate the specific effects of this compound.
This guide compares the known biological activities of DHR and other well-researched stilbenoids across several key areas: antioxidant, anti-inflammatory, and anti-cancer effects. The information is presented in structured tables for easy comparison, followed by detailed experimental protocols for the cited assays and visual representations of the relevant signaling pathways.
Comparative Biological Activity Data
The following tables summarize quantitative data on the biological effects of Dihydroresveratrol (DHR) in comparison to other natural stilbenoids.
Antioxidant Activity
| Compound | Assay | IC50 / Activity | Key Findings |
| Dihydroresveratrol (DHR) | DPPH Radical Scavenging | Not widely reported | Studies suggest DHR possesses antioxidant properties, contributing to the overall antioxidant effect of resveratrol after metabolism. |
| Resveratrol | DPPH Radical Scavenging | ~25-50 µM | Exhibits significant free radical scavenging activity. |
| Piceatannol | DPPH Radical Scavenging | ~10-20 µM | Generally shows stronger antioxidant activity than resveratrol due to the presence of an additional hydroxyl group. |
| Pterostilbene | DPPH Radical Scavenging | ~30-60 µM | Possesses antioxidant activity, but its primary benefits may stem from other mechanisms. |
Anti-inflammatory Activity
| Compound | Cell Line / Model | Assay | IC50 / Effect | Key Findings |
| Dihydroresveratrol (DHR) | RAW 264.7 Macrophages | NO Production | Significant inhibition at 10-50 µM | Reduces the production of nitric oxide, a key inflammatory mediator. |
| Resveratrol | RAW 264.7 Macrophages | NO Production | Significant inhibition at 25-100 µM | Well-established anti-inflammatory effects through inhibition of pro-inflammatory enzymes and signaling pathways. |
| Piceatannol | Various | Cytokine Production | Potent inhibitor | Often demonstrates stronger anti-inflammatory effects than resveratrol. |
| Pterostilbene | Various | COX-2 Expression | Potent inhibitor | Exhibits strong anti-inflammatory properties, with better bioavailability than resveratrol. |
Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 | Key Findings |
| Dihydroresveratrol (DHR) | Prostate Cancer (PC-3) | MTT Assay | Biphasic effect: Proliferative at low concentrations, inhibitory at high concentrations (>10 µM) | Shows complex, concentration-dependent effects on cancer cell proliferation. |
| Resveratrol | Prostate Cancer (PC-3) | MTT Assay | ~15-30 µM | Consistently demonstrates cytotoxic effects at higher concentrations. |
| Piceatannol | Various Cancer Cells | MTT Assay | Generally lower than resveratrol | Exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. |
| Pterostilbene | Various Cancer Cells | MTT Assay | Generally lower than resveratrol | Shows strong anticancer activity, partly due to its higher lipophilicity and cellular uptake. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of stilbenoid biological activities.
Cell Viability and Cytotoxicity (MTT Assay)
Objective: To assess the effect of stilbenoids on cell viability and determine their cytotoxic concentrations.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test stilbenoids (e.g., Dihydroresveratrol, Resveratrol) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antioxidant Capacity (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of stilbenoids.
Methodology:
-
Reagent Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) at a concentration of 0.1 mM.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test stilbenoids (dissolved in methanol) are mixed with 100 µL of the DPPH solution. A control well contains methanol instead of the test compound.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
Objective: To assess the inhibitory effect of stilbenoids on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere. The cells are then pre-treated with various concentrations of the stilbenoids for 1 hour.
-
LPS Stimulation: After pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. 50 µL of the cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways and Mechanisms of Action
Stilbenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways influenced by Dihydroresveratrol and other stilbenoids.
Caption: Workflow for assessing the antioxidant properties of stilbenoids.
Caption: DHR's role in the NF-κB anti-inflammatory pathway.
Caption: DHR's modulation of the AMPK/SIRT1 signaling pathway.
Conclusion
While this compound itself remains under-investigated, its aglycone, Dihydroresveratrol, demonstrates significant biological activities, including antioxidant, anti-inflammatory, and nuanced anti-cancer effects. Comparative data suggests that DHR's potency can be comparable to, and in some instances, different from that of resveratrol. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers interested in exploring the therapeutic potential of this and other natural stilbenoids. Future studies are essential to directly evaluate the biological effects of this compound to ascertain the influence of glycosylation on its activity and potential as a therapeutic agent.
Safety Operating Guide
Proper Disposal Procedures for Dihydroresveratrol 3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Dihydroresveratrol 3-O-glucoside. Given the conflicting safety information from different suppliers, a conservative approach is strongly recommended. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Hazard Assessment and Precautionary Approach
There are discrepancies in the classification of this compound among chemical suppliers. While one source may not classify it as hazardous, another identifies it as "Acute toxicity, Oral (Category 4)" and hazardous to the aquatic environment.[1] Due to this conflicting information, it is prudent to handle and dispose of this compound as a hazardous chemical.
Recommended Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Summary of Hazard and Disposal Information
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 100432-87-9 | |
| Molecular Formula | C20H24O8 | |
| Molecular Weight | 392.4 g/mol | |
| Conflicting Hazard Classifications | - Not classified as hazardous- Acute toxicity, Oral (Category 4)- Hazardous to the aquatic environment | [1] |
| Recommended Disposal Method | Treat as hazardous chemical waste. Dispose of through a licensed hazardous waste disposal company. | [2] |
| Prohibited Disposal Methods | - Do not dispose of down the drain.- Do not dispose of in regular trash. | [2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound in solid form and in solution.
3.1. For Solid this compound Waste
-
Container Selection:
-
Place solid waste in its original container if it is in good condition.
-
If the original container is not available or compromised, use a new, clean, and compatible container with a secure, leak-proof lid. The container should be made of a material that does not react with the chemical.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The quantity of waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory room number).
-
The Principal Investigator's name and contact information.
-
Check the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).[2]
-
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and high-traffic areas.
-
Use secondary containment, such as a tray, to prevent the spread of material in case of a spill.
-
-
Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.
-
3.2. For this compound in Solution
-
Container Selection:
-
Use a compatible, leak-proof container with a screw-on cap. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
-
Labeling:
-
Follow the same labeling requirements as for solid waste.
-
For mixtures, list all chemical components and their approximate concentrations on the hazardous waste tag.
-
-
Storage:
-
Store liquid waste containers in secondary containment to capture any potential leaks.
-
Segregate the waste from incompatible materials. For example, store acidic and basic solutions separately.
-
-
Disposal Request:
-
Arrange for disposal through your institution's EHS department.
-
3.3. For Contaminated Labware and PPE
-
Solid Waste:
-
Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.
-
Collect these items in a clearly labeled, sealed bag or container.
-
-
Sharps:
-
Contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
-
-
Empty Containers:
-
An "empty" container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the original label on the container should be defaced, and it can then typically be disposed of as regular trash. Consult your institution's guidelines for specific procedures.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dihydroresveratrol 3-O-glucoside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroresveratrol 3-O-glucoside. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and prevent contamination.[1] The recommended personal protective equipment is summarized in the table below.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne powder. |
| Hand Protection | Disposable nitrile gloves | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from accidental spills.[1] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound, which is typically a solid, white to off-white powder.[2]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Procedural Steps:
-
Preparation:
-
Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Put on all required personal protective equipment, including a lab coat, safety glasses, and nitrile gloves.[1]
-
Gather all necessary materials, including the this compound, solvents, glassware, and any other reagents for the experiment.
-
-
Handling:
-
When weighing the solid powder, do so in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling any dust.[3]
-
If dissolving the compound, add the solvent to the powder slowly to avoid splashing. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]
-
Carry out the experiment, adhering to good laboratory practices.
-
-
Emergency Procedures:
-
In case of inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
-
In case of eye contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[3]
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting and call a poison control center or doctor immediately.[3]
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect any waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, gloves), in a suitable, clearly labeled, and closed container.[3]
-
-
Disposal Route:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[3]
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
-
-
Decontamination:
-
Thoroughly clean all glassware and work surfaces that have come into contact with the compound.
-
By adhering to these safety and handling protocols, you can ensure a safe laboratory environment for yourself and your colleagues when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
